Product packaging for L-Arginine, monohydrochloride(Cat. No.:CAS No. 15595-35-4)

L-Arginine, monohydrochloride

Cat. No.: B103470
CAS No.: 15595-35-4
M. Wt: 210.66 g/mol
InChI Key: KWTQSFXGGICVPE-WCCKRBBISA-N
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Description

Arginine Hydrochloride, the hydrochloride salt of the semi-essential amino acid L-arginine, is a compound of significant interest in biochemical and physiological research. Its primary research value stems from its role as a direct precursor to the critical signaling molecule nitric oxide (NO). The conversion to nitric oxide is catalyzed by the enzyme nitric oxide synthase (NOS), a process central to studies on vasodilation, cardiovascular function, neurotransmission, and immune response . Beyond its function in NO production, Arginine Hydrochloride is involved in several other key metabolic pathways. It is a fundamental component in protein synthesis, making it relevant for studies on tissue repair and muscle growth . Furthermore, it plays a crucial role in the urea cycle, facilitating the detoxification of ammonia in the liver, which is an important area of metabolic research . In practical laboratory settings, Arginine Hydrochloride is recognized as an effective solution enhancer for in vitro protein refolding, where it helps suppress protein aggregation without significantly destabilizing native proteins, thereby improving the yield of correctly folded proteins . This makes it a valuable additive in bioprocess development and recombinant protein production. Researchers utilize this compound in various applications, including investigations into cardiovascular health, immune system support, wound healing, and endocrine function, particularly for its ability to stimulate the release of hormones such as insulin and growth hormone . The hydrochloride salt form offers enhanced stability and solubility compared to L-arginine alone, facilitating its use in experimental formulations. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N4O2.ClH<br>C6H15ClN4O2 B103470 L-Arginine, monohydrochloride CAS No. 15595-35-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTQSFXGGICVPE-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26982-20-7
Record name Poly(L-arginine) hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26982-20-7
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DSSTOX Substance ID

DTXSID20883650
Record name L-(+)-Arginine monohydrochloride
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Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15595-35-4, 1119-34-2
Record name Arginine hydrochloride
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Record name L-Arginine, monohydrochloride
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Record name Arginine Hydrochloride [USAN:JAN]
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Record name L-(+)-Arginine monohydrochloride
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Record name L-arginine hydrochloride
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Record name ARGININE HYDROCHLORIDE
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Ii. Biosynthesis, Metabolism, and Physiological Roles of Arginine and Arginine Hydrochloride

Endogenous Synthesis Pathways of L-Arginine

The body's ability to synthesize L-arginine is a complex process involving multiple organs and precursor molecules.

A primary pathway for de novo L-arginine synthesis is the intestinal-renal axis, an interorgan process. researchgate.netnih.govoup.com In this pathway, epithelial cells of the small intestine synthesize and release L-citrulline. researchgate.net This L-citrulline is then transported to the kidneys, specifically the proximal tubules, where it is converted into L-arginine. researchgate.netnih.gov This conversion is a two-step process catalyzed by the enzymes argininosuccinate (B1211890) synthetase 1 (ASS1) and argininosuccinate lyase (ASL). researchgate.net ASS1 converts L-citrulline and aspartic acid into argininosuccinic acid, which is then cleaved by ASL to form L-arginine and fumaric acid. researchgate.net This axis is functional even in neonates, highlighting its fundamental importance from early life. nih.govnih.gov

L-arginine can also be synthesized de novo from other amino acids, primarily glutamine, glutamate (B1630785), and proline. nih.govnih.gov In the enterocytes of the small intestine, these precursors are converted into citrulline. nih.gov Glutamine, for instance, is converted to glutamate, which then forms pyrroline-5-carboxylate (P5C). physiology.org P5C can then be converted to ornithine, a direct precursor for citrulline synthesis in the urea (B33335) cycle. nih.govphysiology.org Proline can also be converted to P5C and subsequently to ornithine. physiology.org Studies have shown that approximately 40% of the carbon for endogenous arginine synthesis originates from proline and 50% from intestinal glutamine. nih.gov

Metabolic Fates and Key Enzymes in Arginine Catabolism

Once synthesized or obtained from the diet, L-arginine is metabolized through several key pathways, each with distinct physiological outcomes.

Arginase, a manganese-containing enzyme, plays a crucial role in the urea cycle, the primary pathway for ammonia (B1221849) detoxification. patsnap.comnih.gov In the liver, arginase catalyzes the hydrolysis of L-arginine into L-ornithine and urea. patsnap.comnih.govabcam.com Urea, a less toxic compound, is then excreted in the urine, effectively removing excess nitrogen from the body. patsnap.comabcam.com This process is vital for maintaining nitrogen balance and preventing the toxic accumulation of ammonia, a byproduct of protein metabolism. patsnap.comnih.gov There are two main isoforms of arginase: Arginase I, found predominantly in the cytosol of liver cells, and Arginase II, a mitochondrial enzyme present in tissues like the kidney and small intestine. oup.comlibretexts.org

A pivotal metabolic fate of L-arginine is its conversion to nitric oxide (NO), a critical signaling molecule, in a reaction catalyzed by nitric oxide synthase (NOS). patsnap.compatsnap.comnih.gov This pathway is fundamental to numerous physiological processes, including vasodilation (the widening of blood vessels), which helps regulate blood pressure and improve blood flow. atamanchemicals.comchinaaminoacid.com There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). sigmaaldrich.com The conversion of L-arginine to NO also produces L-citrulline as a byproduct, which can be recycled back to L-arginine, forming the citrulline-NO cycle. nih.gov

L-arginine is a key substrate for the synthesis of creatine (B1669601), a molecule essential for energy metabolism in tissues with high energy demands, such as muscle and nerve tissue. embopress.orgwikipedia.org The first and committed step in creatine biosynthesis is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). embopress.orgwikipedia.org AGAT transfers an amidino group from L-arginine to glycine, forming guanidinoacetic acid (GAA) and L-ornithine. wikipedia.orgresearchgate.net GAA is then methylated in a subsequent step to form creatine. researchgate.netfrontiersin.org This process primarily occurs in the kidneys and pancreas. frontiersin.orgnih.gov

Interactive Data Tables

Table 1: Key Enzymes in Arginine Metabolism

EnzymePathwaySubstrate(s)Product(s)Primary Location
Argininosuccinate Synthetase 1 (ASS1)Arginine Biosynthesis (Intestinal-Renal Axis)L-Citrulline, AspartateArgininosuccinic AcidKidney (Proximal Tubules)
Argininosuccinate Lyase (ASL)Arginine Biosynthesis (Intestinal-Renal Axis)Argininosuccinic AcidL-Arginine, Fumaric AcidKidney (Proximal Tubules)
ArginaseUrea CycleL-ArginineL-Ornithine, UreaLiver (Arginase I), Kidney, Small Intestine (Arginase II)
Nitric Oxide Synthase (NOS)Nitric Oxide ProductionL-Arginine, O2, NADPHNitric Oxide, L-CitrullineVarious tissues (Endothelial cells, Neurons, Macrophages)
Arginine:Glycine Amidinotransferase (AGAT)Creatine SynthesisL-Arginine, GlycineGuanidinoacetic Acid, L-OrnithineKidney, Pancreas

Arginine Decarboxylase and Agmatine (B1664431) Production

Beyond its more commonly known metabolic routes, arginine can be converted into agmatine through the action of the enzyme arginine decarboxylase (ADC). researchgate.netwikipedia.org This process involves the decarboxylation of L-arginine, consuming a proton and utilizing pyridoxal-5'-phosphate (PLP) as a cofactor. wikipedia.org The resulting product, agmatine, is a cationic polyamine that functions as an endogenous neuromodulator and has been identified as a potential agent in managing various central nervous system disorders. researchgate.net

The ADC pathway represents an alternative route for arginine metabolism, distinct from the nitric oxide synthase (NOS) and arginase pathways. researchgate.net While initially recognized in lower organisms, evidence now supports the existence of a functional ADC/AGMAT (agmatinase) pathway in mammals, where agmatine can be further metabolized to putrescine, a precursor for polyamines. nih.govplos.org In bacteria, this pathway is crucial for acid resistance, as the consumption of a proton during decarboxylation helps to increase the intracellular pH. wikipedia.org In humans, agmatine itself is recognized as a neurotransmitter. plos.org

Polyamine Synthesis Pathways via Ornithine

The primary and rate-limiting step in polyamine biosynthesis in mammals begins with the amino acid ornithine. weizmann.ac.ilnih.gov Ornithine is principally derived from the hydrolysis of arginine by the enzyme arginase, a key step in the urea cycle. weizmann.ac.ilnih.gov Once formed, ornithine is decarboxylated by ornithine decarboxylase (ODC), considered the rate-controlling enzyme in this pathway, to produce putrescine. nih.govweizmann.ac.ilnih.gov

Putrescine serves as the foundational molecule for the synthesis of higher polyamines, spermidine (B129725) and spermine (B22157). researchgate.net These conversions are catalyzed by spermidine synthase and spermine synthase, respectively, which transfer an aminopropyl group from S-adenosylmethionine (AdoMet). weizmann.ac.ilnih.gov Polyamines are essential organic polycations involved in critical cellular processes, including cell growth, proliferation, differentiation, and maintaining DNA stability. nih.govfrontiersin.org

An alternative, or "rescue," pathway for putrescine production exists via agmatine. nih.govnih.gov Agmatine, produced from arginine by arginine decarboxylase, can be converted to putrescine by the enzyme agmatinase. nih.govnih.gov This alternative route can become more active to support polyamine synthesis when the primary ODC-dependent pathway is deficient. nih.gov

Multifaceted Physiological Functions Mediated by Arginine and its Metabolites

The metabolic products of arginine, including nitric oxide and polyamines, are pivotal in regulating a diverse range of physiological functions. nih.gov Arginine's availability and the pathways through which it is metabolized can significantly influence cardiovascular homeostasis and immune cell activity. nih.govnih.gov

Cardiovascular System Regulation

Arginine Hydrochloride is recognized for its role in cardiovascular health, primarily through the actions of its core component, L-arginine, as a precursor to nitric oxide. chinaaminoacid.comnih.gov

The vascular endothelium, a critical regulator of vascular tone, utilizes L-arginine as the sole substrate for the enzyme endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). nih.govnih.govmdpi.com NO is a potent vasodilator, a signaling molecule that causes blood vessels to relax and widen, thereby improving blood flow. chinaaminoacid.comwebmd.comwebmd.com This process is fundamental for maintaining vascular homeostasis, regulating local cell growth, and protecting the vessel wall. nih.gov

The vasodilatory effect of nitric oxide directly contributes to the regulation of blood pressure. mdpi.comwebmd.com By relaxing and widening blood vessels, NO reduces peripheral vascular resistance, which is a primary determinant of blood pressure levels. chinaaminoacid.comnih.gov The conversion of L-arginine to NO is therefore a key pathway in blood pressure modulation. patsnap.com

Multiple studies have indicated that L-arginine can lower blood pressure in individuals with hypertension as well as in healthy subjects. webmd.comresearchgate.net Research has shown that dietary supplementation with L-arginine was associated with a statistically significant reduction in blood pressure. oup.com This effect is attributed to the enhanced production of NO, which promotes improved circulation and helps to manage high blood pressure, a major risk factor for heart attacks and strokes. chinaaminoacid.comnih.gov

Immune System Modulation

Arginine metabolism is a critical control point for the regulation of immune responses. nih.gov The availability of arginine and its subsequent breakdown by different enzymes can steer the immune system toward either a pro-inflammatory or an anti-inflammatory state. nih.gov Immune cells, such as macrophages, dendritic cells, and T cells, are profoundly affected by arginine's metabolic pathways. nih.gov

A key dichotomy in arginine's immune role lies in the competition between two enzymes: nitric oxide synthase (NOS) and arginase. mdpi.com

Pro-inflammatory (M1 Macrophage) Pathway : In response to certain stimuli, M1 macrophages upregulate inducible NOS (iNOS), which metabolizes arginine to produce large amounts of nitric oxide. mdpi.com This NO is a potent inflammatory and cytotoxic agent used to fight pathogens. nih.gov

Anti-inflammatory/Regulatory (M2 Macrophage) Pathway : M2 macrophages, involved in tissue repair and resolution of inflammation, express high levels of arginase. mdpi.com Arginase depletes arginine by converting it to ornithine and urea. nih.govnih.gov This not only reduces the arginine available for NO production by M1 cells, thereby dampening the inflammatory response, but the resulting ornithine is a precursor for polyamines and proline, which are essential for cell proliferation and collagen synthesis required for wound healing. nih.govnih.gov

Arginine is also essential for the function of T lymphocytes, a cornerstone of the adaptive immune system. nih.govmdpi.com Arginine depletion has been shown to impair the activation and proliferation of T cells, while supplementation can enhance T cell-mediated immune functions. nih.govnih.govjohnshopkins.edu Research indicates that increasing L-arginine levels can reprogram T cell metabolism, leading to longer cell survival and more effective anti-tumor activity. sciencedaily.com Thus, arginine metabolism plays a fundamental role in modulating both innate and adaptive immunity. frontiersin.org

Data Tables

Table 1: Key Enzymes in Arginine Metabolism

EnzymeSubstrate(s)Product(s)Key Function
Arginase L-ArginineL-Ornithine, UreaUrea cycle; provides ornithine for polyamine synthesis. nih.gov
Arginine Decarboxylase (ADC) L-ArginineAgmatine, CO2Alternative pathway for agmatine production. wikipedia.org
Nitric Oxide Synthase (NOS) L-Arginine, O2Nitric Oxide (NO), L-CitrullineVasodilation; immune response. patsnap.comnih.gov
Ornithine Decarboxylase (ODC) L-OrnithinePutrescine, CO2Rate-limiting step in polyamine synthesis. weizmann.ac.il
Agmatinase (AGMAT) AgmatinePutrescine, UreaConverts agmatine to putrescine for polyamine synthesis. nih.govnih.gov
Spermidine Synthase Putrescine, dcSAMSpermidineSynthesis of the polyamine spermidine. weizmann.ac.ilnih.gov
Spermine Synthase Spermidine, dcSAMSpermineSynthesis of the polyamine spermine. weizmann.ac.ilnih.gov

dcSAM: Decarboxylated S-adenosylmethionine

T-Cell Function and Immunomodulation

Arginine is critical for normal T-cell function. nih.gov Depletion of arginine in the microenvironment, often mediated by the enzyme arginase, can lead to impaired T-cell proliferation and function. nih.govashpublications.orgplos.org This immunosuppressive mechanism is exploited by some cancer cells and myeloid-derived suppressor cells (MDSCs) to evade the immune response. nih.gov Specifically, arginine deprivation has been shown to down-regulate the CD3ζ chain of the T-cell receptor (TCR) complex, which is essential for signal transduction and T-cell activation. nih.govashpublications.org

Conversely, supplementation with L-arginine can enhance T-cell functions. plos.org Studies have shown that increasing L-arginine availability can promote a shift in T-cell metabolism from glycolysis to oxidative phosphorylation, leading to the generation of central memory-like T-cells with enhanced survival capacity and anti-tumor activity. nih.gov Furthermore, arginine supplementation can restore T-cell effector functions that are suppressed by arginase-induced L-arginine depletion. plos.org

Table 1: Impact of Arginine on T-Cell Function

Condition Effect on T-Cells Mechanism References
Arginine Depletion Impaired proliferation and function Down-regulation of CD3ζ chain, cell cycle arrest in G0-G1 phase nih.govashpublications.orgplos.org
Arginine Supplementation Enhanced survival and anti-tumor activity Shift in metabolism to oxidative phosphorylation, generation of memory T-cells nih.gov
Macrophage Activation and Cytotoxic Activity

Macrophages utilize arginine through two primary competing metabolic pathways, each leading to distinct functional outcomes. frontiersin.org The classical activation pathway (M1 macrophages) is characterized by the expression of inducible nitric oxide synthase (iNOS), which metabolizes arginine to produce nitric oxide (NO) and citrulline. frontiersin.orglife-science-alliance.org NO is a potent cytotoxic molecule that plays a crucial role in the killing of pathogens and tumor cells. frontiersin.orgnih.gov

In contrast, the alternative activation pathway (M2 macrophages) is characterized by the expression of arginase, which hydrolyzes arginine into ornithine and urea. frontiersin.orglife-science-alliance.org Ornithine is a precursor for the synthesis of polyamines, which are essential for cell proliferation and tissue repair. nih.gov By consuming arginine, arginase can limit the substrate available for iNOS, thereby reducing NO production and the cytotoxic capacity of macrophages. nih.govresearchgate.net The balance between the iNOS and arginase pathways in macrophages is therefore a critical determinant of their pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) phenotype and their ability to exert cytotoxic activity. frontiersin.org

Anti-Infectious and Anti-Oxidative Responses

Arginine supplementation has been shown to enhance the body's anti-infectious and anti-oxidative responses. outbreak.infonih.govresearchgate.net The production of nitric oxide from arginine is a key mechanism for killing a wide range of pathogens, including bacteria, fungi, and viruses. nih.govresearchgate.net

Furthermore, arginine plays a role in mitigating oxidative stress. nih.gov Studies have indicated that L-arginine can protect cells from oxidative damage induced by lipopolysaccharide (LPS) by enhancing the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px) and reducing the production of reactive oxygen species (ROS). nih.gov By bolstering both the direct killing of pathogens and the cellular defense against oxidative damage, arginine contributes to a more effective immune response.

Tissue Repair and Wound Healing

Arginine is an essential substrate for the processes of tissue repair and wound healing. nih.gov Its beneficial effects are mediated through several of its metabolic products. Arginine serves as a precursor for the synthesis of proline, an amino acid that is a major component of collagen, the primary structural protein in the skin and connective tissues. grandhoyo-aminoacid-en.com Increased collagen deposition at the wound site enhances its tensile strength and promotes healing. grandhoyo-aminoacid-en.comnursingcenter.com

Additionally, the conversion of arginine to nitric oxide by nitric oxide synthase (NOS) is crucial for wound healing. grandhoyo-aminoacid-en.comwoundsource.com NO promotes angiogenesis, the formation of new blood vessels, which is essential for delivering oxygen and nutrients to the healing tissue. grandhoyo-aminoacid-en.comnih.gov It also plays a role in epithelialization and reducing inflammation at the wound site. woundsource.comnih.gov Furthermore, the metabolism of arginine to polyamines via the arginase pathway also contributes to cell proliferation and tissue regeneration. nursingcenter.com

Table 2: Role of Arginine Metabolites in Wound Healing

Metabolite Function in Wound Healing References
Proline Component of collagen, enhances tissue strength grandhoyo-aminoacid-en.com
Nitric Oxide (NO) Promotes angiogenesis, epithelialization, and reduces inflammation grandhoyo-aminoacid-en.comwoundsource.comnih.gov
Polyamines Promote cell proliferation and tissue regeneration nursingcenter.com

Hormonal Secretion and Endocrine Regulation

Arginine has significant effects on the endocrine system, particularly in stimulating the release of growth hormone and influencing insulin (B600854) secretion.

Growth Hormone Release Stimulation

Arginine is a well-known secretagogue for growth hormone (GH). droracle.ainih.govmft.nhs.uk Intravenous administration of arginine hydrochloride is a standard provocative test used in the clinical evaluation of GH deficiency. mft.nhs.ukmft.nhs.uk The proposed mechanism for arginine-stimulated GH release involves the inhibition of somatostatin (B550006), a hormone that inhibits GH secretion from the pituitary gland. nih.gove-cep.org By reducing somatostatin release, arginine allows for an increased release of growth hormone-releasing hormone (GHRH), which in turn stimulates GH secretion. nih.gove-cep.org The combination of arginine and GHRH has been shown to produce a synergistic effect on GH release, resulting in a significantly higher peak GH response compared to either substance alone. nih.gove-cep.org

Insulin Secretion

Arginine stimulates the secretion of insulin from pancreatic β-cells. nih.govspandidos-publications.comphysiology.org This effect appears to be independent of glucose concentrations. spandidos-publications.com The mechanism by which arginine stimulates insulin secretion is thought to involve its transport into the β-cell, leading to depolarization of the cell membrane. physiology.org This depolarization opens voltage-dependent calcium channels, allowing an influx of calcium that triggers the exocytosis of insulin-containing granules. physiology.org The G protein-coupled receptor GPRC6A has also been identified as a potential mediator of L-arginine's effects on insulin secretion. oup.com

Protein Synthesis and Muscle Development

Arginine plays a significant role in protein synthesis and the development of skeletal muscle. iastatedigitalpress.com It is considered an essential amino acid for this process, not only acting as a building block for proteins but also as a signaling molecule that orchestrates metabolic pathways crucial for muscle growth. iastatedigitalpress.comresearchgate.net The availability of amino acids like arginine is directly linked to the activation of cellular modulators that initiate translation, leading to increased protein synthesis within skeletal muscle. iastatedigitalpress.com

The primary mechanism through which arginine exerts its effects on muscle growth is by modulating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. iastatedigitalpress.com The mTOR pathway is a critical regulator of cell growth, and its activation is known to increase protein synthesis. nih.govsemanticscholar.org Arginine directly activates the mTOR complex, which in turn stimulates downstream signaling cascades that promote muscle hypertrophy. iastatedigitalpress.comfrontiersin.org Specifically, arginine has been shown to increase the phosphorylation of mTOR and p70S6 kinase (p70S6K), a key protein kinase involved in protein synthesis and cell proliferation. iastatedigitalpress.comsemanticscholar.orgnih.gov This activation of the mTOR/p70S6K pathway is a central mechanism for arginine-mediated muscle growth. nih.gov

Research indicates that this stimulation of protein synthesis can occur in a nitric oxide (NO)-dependent manner. semanticscholar.orgnih.gov As the precursor for NO, arginine supplementation can increase the activity of nitric oxide synthase (NOS), leading to higher NO concentrations within cells. nih.gov This increase in NO enhances protein synthesis by upregulating the phosphorylation of mTOR and p70S6K. semanticscholar.orgnih.gov Blocking NOS activity has been shown to abolish the stimulatory effect of arginine on this pathway. semanticscholar.orgnih.gov

Studies in various models have demonstrated the tangible effects of arginine on muscle development. In chickens, dietary L-arginine supplementation was found to significantly increase both breast and thigh muscle mass. nih.gov Similarly, research on piglets has shown that arginine enhances protein synthesis in skeletal muscle. nih.gov While arginine supplementation alone may not always be sufficient to stimulate muscle protein synthesis, its effectiveness can be enhanced when taken with other amino acids, possibly by improving the delivery of these amino acids to the muscle via increased blood flow from NO production. paulogentil.com

Table 1: Research Findings on Arginine's Role in Protein Synthesis and Muscle Development

Study FocusModel SystemKey FindingsReference
mTOR Pathway ActivationBovine MyocytesArginine and Lysine mediate the Akt/mTOR/p70S6k signaling pathways to promote protein synthesis and muscle hypertrophy. iastatedigitalpress.com
Nitric Oxide-Dependent SynthesisC2C12 Muscle CellsL-Arginine stimulates protein synthesis via the activation of the mTOR/p70S6K pathway in a nitric oxide (NO)-dependent manner. semanticscholar.orgnih.gov
In Vivo Muscle GrowthBroiler ChickensDietary L-Arginine supplementation increased breast muscle mass by 14.94% and thigh muscle mass by 23.40%. nih.gov
Muscle Mass Maintenancemdx Mice (Duchenne Model)L-Arginine supplementation ameliorates muscle dysfunction. nih.gov

Nutrient Metabolism and Transport

Arginine is a pivotal molecule in nutrient metabolism and transport, largely due to its unique chemical structure and metabolic fate. frontiersin.org Among the proteinogenic amino acids, arginine possesses the highest ratio of nitrogen to carbon, making it an exceptionally efficient molecule for the storage and transport of organic nitrogen in biological systems. frontiersin.orgfrontiersin.org Its role extends beyond being a simple component of proteins; it is a central hub in the metabolism of nitrogen. frontiersin.org

The transport of arginine into cells is a regulated process mediated by specific transporters. nih.gov Arginine is predominantly transported across cellular membranes by the Na+-independent cationic amino acid transporter (CAT) system, which includes isoforms like CAT-1, CAT-2, and CAT-3. cambridge.org In addition to the high-affinity, Na+-independent system y+, cells can also utilize Na+-dependent transporters for arginine uptake in a cell-specific manner. nih.gov The activity and expression of these transporters can be influenced by various physiological states, such as catabolic diseases, which can increase intestinal arginine transport. cambridge.org

Once inside the cell, arginine serves as a precursor for a multitude of biologically important molecules, including nitric oxide, polyamines, proline, glutamate, and creatine. nih.gov It is also integral to the urea cycle for the detoxification of ammonia, a substance highly toxic to the central nervous system. researchgate.netnih.gov The metabolic pathways of arginine are complex, with competition between enzymes like arginase and nitric oxide synthase (NOS) for arginine as a common substrate being a major factor in determining its metabolic fate. semanticscholar.org

Exogenous arginine has been shown to influence nutrient metabolism and distribution. frontiersin.org In plants under nitrogen deficiency, for example, arginine application facilitated nutrient transport and partitioning, likely due to its high nitrogen content. frontiersin.org In mammals, arginine is involved in complex metabolic regulation, where high concentrations of amino acids can lead to competition for their transporters, affecting placental transport and umbilical uptake. semanticscholar.org

Table 2: Arginine Transport and Metabolism

ProcessKey Components/MechanismsSignificanceReference
Cellular TransportCationic Amino Acid Transporters (CAT-1, CAT-2, CAT-3), System y+Mediates the uptake of arginine into cells for metabolic use. nih.govcambridge.org
Nitrogen Storage/TransportHighest nitrogen-to-carbon ratio among proteinogenic amino acids.Makes arginine an efficient molecule for storing and transporting organic nitrogen. frontiersin.orgfrontiersin.org
Metabolic PrecursorSubstrate for Nitric Oxide (NO), Polyamines, Creatine, Urea, Proline, Glutamate.Gives rise to numerous molecules with critical physiological functions. nih.govsemanticscholar.org
Metabolic RegulationCompetition between arginase and NOS for arginine.Determines the production of urea and polyamines versus nitric oxide. semanticscholar.org

Reproductive Physiology (e.g., Spermatogenesis, Sperm Quality, Conceptus Survival)

Arginine is a nutritionally essential amino acid for various aspects of reproductive physiology in both males and females. nih.gov Its roles are multifaceted, impacting everything from sperm production to the survival and growth of the developing conceptus. researchgate.netoutbreak.info

In males, arginine is critical for spermatogenesis and sperm quality. researchgate.netnih.gov Seminal fluid is particularly rich in polyamines, such as putrescine, spermidine, and spermine, which are products of arginine degradation and are essential for cell growth. nih.gov An arginine-deficient diet has been shown to dramatically decrease both sperm count and motility in men by as much as 90%. nih.gov Conversely, dietary supplementation with Arginine Hydrochloride (Arg-HCl) has demonstrated beneficial effects. In a study on sexually active boars, dietary supplementation with 1% Arg-HCl for 30 days increased sperm counts by 18% and sperm motility by 8%. nih.gov This supplementation also significantly raised the concentrations of arginine, proline, ornithine, and polyamines in the seminal fluid. nih.gov More recent research has shown that arginine supplementation can mitigate impaired spermatogenesis and sperm quality by modulating the levels of mRNA that encode for spermatogenic genes. nih.gov

In females, arginine plays a crucial role in embryonic and conceptus survival and growth. researchgate.netnih.gov The synthesis of nitric oxide (NO) and polyamines from arginine is vital for fertilization, implantation, embryonic development, and placental angiogenesis. semanticscholar.org Research has shown that enhancing arginine provision can improve pregnancy outcomes. nih.gov For instance, dietary supplementation with 1% Arg-HCl in gilts between days 30 and 114 of gestation led to an increase in fetal survival. nih.gov Similarly, supplementing the diet of female rats with 1.3% Arg-HCl during early or throughout gestation increased embryonic survival and litter size by 30%. nih.gov

Table 3: Effects of Arginine Supplementation on Reproductive Parameters

Study SubjectSupplementation DetailsKey FindingsReference
Sexually Active Boars1% Arginine-HCl for 30 days+18% sperm count, +8% sperm motility. Increased seminal fluid concentrations of arginine (+43%), proline (+41%), ornithine (+56%), and polyamines (+63%). nih.gov
Adult MenArginine-deficient diet for 9 daysDecreased sperm count and motility by 90%. nih.gov
Gilts (Pigs)1% Arginine-HCl (Days 30-114 of gestation)Increased fetal survival. nih.gov
Female Rats1.3% Arginine-HCl (During gestation)Increased embryonic survival and litter size by 30%. nih.gov
Rats (Prepubertal)Arginine supplementationMitigated codeine-induced impaired spermatogenesis and sperm quality. nih.gov

Iii. Advanced Chemical and Structural Investigations of Arginine Hydrochloride

Synthesis Methodologies and Derivatization for Research

Arginine hydrochloride serves as a fundamental building block in various synthetic pathways, enabling the creation of complex peptides, polymers, and functional molecules for research purposes. Methodologies often focus on the strategic protection and deprotection of its reactive guanidino group and the formation of peptide or amide bonds.

The synthesis of arginine-containing peptides often employs a strategy where the guanidino group is protected as a nitro derivative (nitroarginine) during chain assembly. nih.govnih.gov The final step in synthesizing the arginine-peptide is the reduction of the nitro group. A common method for this conversion involves the use of stannous chloride (SnCl₂) in formic acid. oup.com This approach has been successfully used to convert poly-L-nitroarginine into poly-L-arginine. oup.com

The nitro group is a robust protecting group that prevents the highly basic guanidino moiety from participating in side reactions during solid-phase peptide synthesis. nih.gov Its removal is a critical step to yield the final, biologically active peptide. Research has demonstrated that the nitro group can be effectively removed while the peptide is still anchored to the resin, using SnCl₂ as the reducing agent under mild acidic conditions. nih.gov This process efficiently converts the nitroarginine (B1678959) residue to an arginine residue, completing the peptide synthesis. nih.gov

L-arginine hydrochloride is a key starting material for the synthesis of a class of biodegradable and biocompatible cationic surfactants. sapub.orgsapub.org These surfactants are of interest due to their excellent surface properties and antimicrobial activities. sapub.org The general synthesis involves a two-step process. sapub.orgsapub.org

First, the carboxylic acid group of L-arginine is esterified, typically with ethanol, to produce L-arginine ethyl ester dihydrochloride (B599025). sapub.org Second, the α-amino group of the esterified arginine is acylated by reacting it with a long-chain fatty acid chloride. sapub.orgsapub.org This condensation reaction is often carried out under Schotten-Baumann conditions, which involve an aqueous alkaline medium. sapub.orgsapub.org This procedure yields Nα-acyl arginine esters, which are cationic surfactants. By varying the length of the fatty acid chain, researchers can modulate the physicochemical properties of the resulting surfactant. sapub.org Another approach involves using highly concentrated water-in-oil emulsions as the reaction media for the synthesis of compounds like Nα-lauroylarginine methyl ester hydrochloride (LAM). rsc.org

Synthesized Arginine-Derived Cationic Surfactants
Surfactant NameAcyl ChainEster GroupSynthesis Method Reference
Nα-Octanoyl arginine ethyl esterOctanoyl (C8)Ethyl sapub.org
Nα-Nonanoyl arginine ethyl esterNonanoyl (C9)Ethyl sapub.org
Nα-Lauroylarginine methyl ester hydrochloride (LAM)Lauroyl (C12)Methyl rsc.org
Nα-Myristoyl arginine ethyl esterMyristoyl (C14)Ethyl sapub.org

Poly-L-arginine hydrochloride is a synthetic polyamino acid with a positive charge, making it useful for applications such as layer-by-layer deposition and complexation with nucleic acids. cd-bioparticles.netmoleculardepot.com Its synthesis is a multi-step process that begins with a protected form of arginine. oup.comoup.com

A common synthetic route starts with Nα-carbobenzyloxy-Nω-tosyl-L-arginine. oup.comoup.com This starting material is reacted with thionyl chloride to form Nω-tosyl-L-arginine-Nα-carboxylic acid anhydride (B1165640) (NCA) hydrochloride. oup.comoup.com After removing the hydrochloride by treatment with silver oxide, the resulting NCA is polymerized. oup.com This polymerization yields poly-Nω-tosyl-L-arginine. oup.com The final step is the deprotection of the tosyl groups from the guanidino moieties. This is achieved by treating the polymer with a strong acid, such as hydrogen fluoride, followed by purification using an ion-exchange resin to yield the final product, poly-L-arginine hydrochloride. oup.comoup.com

Crystal Chemistry and Polymorphism Studies

The three-dimensional arrangement of molecules in a crystal and the existence of multiple crystalline forms (polymorphism) are critical aspects of the solid-state chemistry of arginine hydrochloride. These studies provide insight into molecular conformation, intermolecular interactions, and the physical properties of the solid material.

Polymorphism, the ability of a substance to exist in more than one crystal structure, has been observed in derivatives of L-arginine hydrochloride. For instance, a detailed study of NG-monomethyl-l-arginine hydrochloride revealed two distinct conformational polymorphs, designated as Form A and Form D. acs.org

Form A crystallizes in the orthorhombic space group P2₁2₁2₁, while Form D crystallizes in the monoclinic space group P2₁. acs.org The primary difference between the two forms lies in the conformation of the terminal N-methyl group of the guanidinium (B1211019) moiety, which is in a trans orientation in Form A and a cis orientation in Form D. acs.org The asymmetric unit in both polymorphs consists of a single molecule of the compound. acs.org L-arginine hydrochloride itself has been reported to crystallize in the monoclinic space group P2₁ with four molecules in the unit cell. researchgate.net The study of such polymorphic forms is crucial as different forms can exhibit different physical properties.

Crystallographic Data for L-Arginine Hydrochloride Derivatives
Compound/FormCrystal SystemSpace GroupKey Conformational FeatureReference
L-Arginine HydrochlorideMonoclinicP2₁- researchgate.net
NG-monomethyl-l-arginine HCl (Form A)OrthorhombicP2₁2₁2₁trans N-methyl group acs.org
NG-monomethyl-l-arginine HCl (Form D)MonoclinicP2₁cis N-methyl group acs.org

The crystal structures of arginine hydrochloride and its derivatives are extensively stabilized by a network of hydrogen bonds. acs.orgresearchgate.net The guanidinium group of arginine is an excellent hydrogen bond donor, while the carboxylate group and the chloride counter-ion act as acceptors. acs.orgstackexchange.com In crystals of L-arginine hydrochloride, all available hydrogen atoms are reported to participate in intermolecular bonding. researchgate.net

Molecular Interactions in Aqueous Solutions

In aqueous environments, arginine hydrochloride dissociates, and the arginine cation exhibits a complex array of non-covalent interactions with other molecules, including other amino acids and proteins. These interactions are fundamental to its role as a widely used excipient in the biotechnology and pharmaceutical industries for protein refolding, solubilization, and the suppression of aggregation. researchgate.netnu.edu.kz The molecular-level mechanisms governing these effects are a subject of extensive research, focusing on the interplay between arginine, surrounding amino acids, and the protein surface.

The interaction of arginine with the 20 naturally occurring amino acids is a critical determinant of its effect on protein structure and stability. researchgate.net The unique structure of the arginine side chain, with its guanidinium group, allows for a diverse range of interactions, including salt bridges, hydrogen bonds, and cation-π stacking. researchgate.netsqu.edu.om

Systematic studies using density functional theory have quantified the binding energies between arginine and other amino acids, revealing a clear hierarchy of interaction strength. The most favorable interactions occur with acidic amino acids, such as aspartic acid and glutamic acid. researchgate.netsqu.edu.om This strong attraction is primarily driven by electrostatic interactions and robust hydrogen bonding between the positively charged guanidinium group of arginine and the negatively charged carboxylate groups of the acidic residues. researchgate.netsqu.edu.om

The following table summarizes the binding energies of arginine with representative amino acids from different chemical groups, illustrating the preferential nature of these interactions.

Amino Acid GroupRepresentative Amino AcidInteraction TypeBinding Energy (kcal/mol)
Acidic Aspartic Acid, Glutamic AcidCharge Interactions, Hydrogen BondingHighly Favorable
Aromatic Tryptophan, Tyrosine, PhenylalanineCation-π Stacking, N-H...π InteractionsFavorable
Basic Lysine, HistidineStacking InteractionsFavorable
Hydroxyl-containing Serine, ThreonineN-H...O Electrostatic InteractionsModerately Favorable
Aliphatic Alanine, Valine, LeucineWeaker InteractionsLess Favorable

Note: Specific binding energy values can vary based on the computational model and environmental conditions. The table indicates relative interaction strengths.

The mechanism by which arginine hydrochloride modulates protein stability and prevents aggregation is complex and has been a subject of considerable debate. nih.govarxiv.org Current understanding points to a combination of direct and indirect mechanisms, with their relative contributions being concentration-dependent. nih.govarxiv.org

Direct Mechanisms involve the direct binding of arginine molecules to the protein surface. nih.govarxiv.org This can occur through several modes of interaction:

Cation-π Interactions: The guanidinium group of arginine interacts favorably with the electron-rich aromatic side chains of tryptophan, tyrosine, and phenylalanine residues on the protein surface. researchgate.netacs.org

Salt-Bridge Formation: Arginine forms strong electrostatic interactions with negatively charged residues, such as aspartate and glutamate (B1630785). researchgate.netacs.org

Hydrophobic Interactions: While primarily known for its charged group, the aliphatic portion of the arginine side chain can also engage in weaker hydrophobic interactions. nih.gov

These direct interactions can stabilize partially unfolded states of a protein, thereby preventing them from aggregating. researchgate.netacs.org However, direct binding to charged sites can also sometimes lead to destabilization. nih.govarxiv.org

Indirect Mechanisms do not involve the direct binding of arginine to the protein. Instead, they relate to how arginine modulates the properties of the surrounding solvent (water) and its own self-association. nih.govarxiv.org Key indirect effects include:

Solvent Modification: Arginine can alter the structure of the water hydration shell around the protein. nih.gov While it increases the surface tension of water, it also interacts favorably with most amino acid side chains and peptide bonds. nih.gov

Preferential Exclusion/Interaction: At different concentrations, arginine can be either preferentially excluded from the protein surface or show preferential interaction, a complex behavior that influences protein stability. acs.org

Molecular Crowding: The formation of arginine clusters in solution can create a "crowding" effect, which sterically hinders protein-protein interactions that lead to aggregation. nih.govresearchgate.netacs.org

Research suggests that these direct and indirect mechanisms can coexist and even compete with one another. nih.govarxiv.org At low concentrations, direct, sidechain-dominated interactions may be more prominent, whereas at higher concentrations, indirect effects related to the arginine backbone and cluster formation become more significant. nih.govarxiv.org

A striking feature of aqueous arginine solutions is the pronounced tendency of arginine molecules to self-associate into dynamic molecular clusters. researchgate.netacs.org This phenomenon is a critical aspect of its mechanism of action. The formation of these clusters is enthalpically favorable, driven by hydrogen bonds between arginine molecules that are stronger than those between arginine and water. researchgate.netacs.org The primary mode of interaction within these clusters is often a "head-to-tail" hydrogen bond, where the amino group of one arginine molecule interacts with the carboxyl group of another. researchgate.netresearchgate.net

These clusters are not static; they are dynamic entities that can associate with each other to form larger aggregates, especially at higher arginine concentrations. researchgate.netacs.org Crucially, these arginine clusters can also associate with the protein surface. acs.orgnih.gov This process is often initiated by an arginine cation binding to specific sites on the protein, which then serves as a nucleus for attracting other arginine cations, forming dynamic clusters that can extend more than 10 Å from the protein surface. acs.orgresearchgate.netnih.gov

The role of these protein-associated arginine clusters in protein stability is multifaceted and concentration-dependent. acs.org

At low concentrations (<0.5 M): Arginine can act as a destabilizer for some proteins. acs.org

At high concentrations (>1 M): Arginine typically functions as a protein stabilizer. acs.org

This complex behavior is explained by the strong preferential interactions occurring at the sites of these protein-associated clusters, combined with the preferential exclusion of arginine from the rest of the protein's surface. acs.org By forming these clusters on the protein, arginine can effectively mask hydrophobic patches or charged regions that might otherwise participate in protein-protein interactions leading to aggregation. researchgate.net The clusters essentially extend the protein's surface, modifying its physicochemical properties and sterically hindering aggregation. researchgate.netresearchgate.net

The following table summarizes the concentration-dependent effects of arginine on protein stability, linked to cluster formation.

Iv. Pharmacological and Toxicological Research on Arginine Hydrochloride

Pharmacokinetics and Pharmacodynamics of Arginine Hydrochloride in Research Models

The study of arginine hydrochloride's movement through and effects on biological systems is crucial for understanding its physiological role. Pharmacokinetic research investigates the journey of the compound from administration to elimination, while pharmacodynamics focuses on its biochemical and physiological effects.

Following oral administration, L-arginine is readily absorbed. drugs.com The primary site of intestinal absorption is the jejunum, facilitated by a specific transport system known as system Y+. nih.gov After being absorbed by the brush-border membrane, a significant portion of the L-arginine is catabolized by enterocytes. nih.govnih.gov

Once in the systemic circulation, arginine is distributed throughout the body. Research following intravenous administration of a 30 g dose indicated a volume of distribution (Vd) of approximately 33 L/kg. drugs.com Studies in rat models have demonstrated a direct correlation between the increase in plasma arginine levels and the concentration of arginine in organs responsible for generating nitric oxide, such as the aorta, heart, and vena cava. nih.gov

Arginine hydrochloride undergoes extensive metabolism, primarily in the liver and intestines. drugs.comnih.gov It is a substrate for several critical metabolic pathways. nih.govnih.gov A primary pathway is the urea (B33335) cycle, where the enzyme arginase, located in the liver, converts L-arginine into ornithine and urea, which is essential for the detoxification of ammonia (B1221849). nih.govpatsnap.com

Other significant metabolic routes include:

Nitric Oxide (NO) Synthesis: L-arginine is the precursor for the synthesis of nitric oxide, a reaction catalyzed by nitric oxide synthase (NOS). nih.govpatsnap.com

Creatine (B1669601) Synthesis: Arginine is involved in the production of creatine via the enzyme arginine:glycine amidinotransferase. nih.govcambridge.org

Other Metabolites: Degradation of arginine also leads to the production of polyamines, proline, glutamate (B1630785), and agmatine (B1664431), each with distinct biological functions. nih.gov

The elimination of L-arginine from the plasma has been observed to be biphasic. nih.govnih.gov Following a high-dose intravenous infusion, a portion of the arginine is excreted in the urine. drugs.comnih.gov

Table 1: Key Metabolic Pathways of L-Arginine

Pathway Key Enzyme(s) Primary Product(s) Biological Significance
Urea Cycle Arginase Urea, Ornithine Ammonia detoxification, nitrogen balance. nih.govpatsnap.com
Nitric Oxide Synthesis Nitric Oxide Synthase (NOS) Nitric Oxide (NO), Citrulline Vasodilation, cardiovascular regulation. patsnap.comnih.gov
Creatine Synthesis Arginine:glycine amidinotransferase (AGAT) Guanidinoacetate (Creatine precursor) Energy metabolism in muscle and nerve cells. nih.govcambridge.org
Polyamine Synthesis Arginase, Ornithine Decarboxylase Polyamines (e.g., putrescine, spermidine) Cell proliferation and differentiation. nih.govpatsnap.com
Agmatine Synthesis Arginine Decarboxylase (ADC) Agmatine Neurotransmission, potential regulatory roles. nih.govcambridge.org

The clearance of L-arginine from the body demonstrates a concentration-dependent pattern, particularly after intravenous administration. nih.gov Studies involving high-dose infusions show an initial, rapid decline in plasma concentrations. nih.govresearchgate.net This phase is attributed to concentration-dependent renal clearance, which occurs when plasma arginine levels surpass the kidney's threshold for reabsorption, leading to its excretion in the urine. nih.govnih.gov

This initial rapid phase is followed by a slower period of elimination. nih.gov This second phase is due to non-renal clearance mechanisms, primarily the metabolic conversion of arginine in the liver and other tissues. nih.govresearchgate.net In contrast, significant renal elimination was not observed after a 10 g oral dose, as the resulting plasma concentrations did not appear to exceed the renal threshold. nih.govnih.gov

The bioavailability of arginine hydrochloride varies depending on the route of administration. Following intravenous infusion, bioavailability is 100%. However, the bioavailability of orally administered L-arginine is considerably lower due to extensive first-pass metabolism in the intestines and liver. nih.govnih.gov

Research has shown that the absolute bioavailability of a single 10 g oral dose of L-arginine is approximately 20%. nih.govnih.govresearchgate.net Another study reported a higher oral bioavailability of around 70% for a 6 g dose, though it was noted that the peak plasma concentration achieved was significantly lower than that seen with intravenous infusion due to the delay in intestinal absorption. nih.gov

Table 2: Pharmacokinetic Parameters of L-Arginine from Research Studies

Administration Route Dose Cmax (Peak Plasma Concentration) Tmax (Time to Peak Concentration) Absolute Bioavailability
Intravenous Infusion 30 g over 30 min 1390 ± 596 µg/mL nih.govnih.gov 30 min nih.gov 100%
Intravenous Infusion 6 g 822 ± 59 µmol/L nih.gov 22 min drugs.comnih.gov 100%
Oral 10 g 50.0 ± 13.4 µg/mL nih.govnih.gov 1 hour nih.govresearchgate.net ~20% nih.govnih.govresearchgate.net
Oral 6 g 310 ± 152 µmol/L nih.gov 90 min nih.gov ~70% nih.gov

Arginine hydrochloride plays a fundamental role in vascular health as the sole substrate for the enzyme nitric oxide synthase (NOS) to produce nitric oxide (NO). nih.gov NO is a critical signaling molecule that mediates vasodilation and regulates vascular tone. patsnap.comnih.gov

The bioavailability of arginine is a key determinant of NO production. nih.gov In states of arginine deficiency, such as that observed in severe falciparum malaria, endothelial dysfunction can occur. rupress.org Research has shown that intravenous administration of L-arginine in these cases can reverse endothelial dysfunction and increase NO production. rupress.org The ratio of L-arginine to asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NOS, is considered a critical factor for proper NOS function. nih.gov

Furthermore, the enzyme arginase competes with NOS for the common substrate, L-arginine. mdpi.com Increased arginase activity can shunt arginine away from NO synthesis, thereby reducing NO bioavailability and contributing to endothelial dysfunction in various experimental models. nih.govmdpi.com

Advanced Toxicological Investigations

Formal toxicological evaluations of L-arginine hydrochloride are limited. Long-term animal studies to assess the mutagenic or carcinogenic potential of intravenously administered arginine hydrochloride have not been conducted. phebra.com

Some toxicological data is available from studies on related compounds. An investigation into the toxicity of D-arginine (an isomer of L-arginine) in mice determined a median lethal dose (LD50) of 2800 mg/kg via the intraperitoneal route, indicating a relatively low order of acute toxicity. nih.gov This same study observed dose-dependent neuropharmacological effects, with central stimulant properties at 700 mg/kg and a depressant profile at 1400 mg/kg. nih.gov

The Registry of Toxic Effects of Chemical Substances (RTECS) contains entries that note potential adverse effects from multiple dose data, including metabolic acidosis, ataxia (loss of coordination), and dyspnea (shortness of breath), although it is stated that the complete toxicity data have not been fully evaluated. regulations.gov

Table 3: Toxicological Data for D-Arginine in Mice

Parameter Value Route of Administration Observation
LD50 2800 mg/kg nih.gov Intraperitoneal Light toxicity order. nih.gov
Neuropharmacological Effect 700 mg/kg nih.gov Intraperitoneal Central stimulant properties. nih.gov
Neuropharmacological Effect 1400 mg/kg nih.gov Intraperitoneal Depressant profile, potentiation of pentobarbital sleeping time, anticonvulsant action. nih.gov

Mechanisms of Toxicity in Overdose Scenarios

An overdose of Arginine Hydrochloride can lead to severe and potentially fatal complications. The primary mechanisms of toxicity in overdose situations include the development of hyperchloremic metabolic acidosis and electrolyte imbalances, most notably hyperkalemia. tandfonline.comnih.gov

Hyperchloremic Metabolic Acidosis: The administration of Arginine in the form of a hydrochloride salt introduces a significant chloride load into the body. sciresliterature.org In an overdose scenario, this excess chloride can overwhelm the renal system's capacity to reabsorb bicarbonate, a key component in maintaining blood pH. sciresliterature.org This leads to a decrease in serum bicarbonate levels and a subsequent drop in blood pH, resulting in hyperchloremic metabolic acidosis. sciresliterature.orgdynamed.comnih.gov This condition can lead to a range of adverse effects, from nausea and headache to more severe outcomes like stupor, coma, and myocardial instability. nih.gov Overdoses in children have been documented to cause hyperchloremic metabolic acidosis, cerebral edema, and even death. ashp.org

Hyperkalemia: Arginine administration can induce a shift of potassium from the intracellular to the extracellular space. nih.govacpjournals.orgdocksci.com This effect is believed to be related to its influence on skeletal muscle uptake of the amino acid, which in turn causes a release of an equivalent charge of intracellular potassium to maintain electroneutrality. docksci.com While in healthy individuals this shift is typically transient and managed by rapid metabolism of arginine and renal excretion of excess potassium, an overdose can lead to life-threatening hyperkalemia. acpjournals.org The risk is significantly heightened in patients with renal or hepatic insufficiency, as their ability to metabolize arginine and excrete potassium is impaired. nih.govacpjournals.orgdocksci.com Severe hyperkalemia can lead to fatal cardiac arrhythmias. acpjournals.orgacpjournals.org

Other Toxic Effects: In addition to metabolic acidosis and hyperkalemia, overdose cases have been associated with transient but severe hyponatremia (low sodium levels). tandfonline.comnih.gov One case report detailed a fatal outcome in a child who, following an accidental overdose, developed acute metabolic acidosis and severe hyponatremia, which led to central pontine and extrapontine myelinolysis. tandfonline.comnih.gov

Interaction with Essential Metal Homeostasis and Detoxification Processes

Research suggests that Arginine Hydrochloride can interact with the homeostasis of essential metals and play a role in detoxification pathways.

Essential Metal Homeostasis: Studies have explored the interaction between arginine and essential trace elements like zinc and copper. For instance, dietary supplementation with arginine has been shown to have an interactive effect with zinc on average daily feed intake in piglets. nih.gov Metallothioneins, proteins that bind to essential metals like zinc and copper to maintain their homeostatic equilibrium, are involved in the cellular response to oxidative stress. researchgate.net Arginine supplementation has been observed to influence these processes, potentially by affecting the release of zinc from metallothionein via nitric oxide production. nih.gov Research in mice chronically intoxicated with mercury showed that L-arginine supplementation helped restore normal homeostatic conditions of essential metals like copper, zinc, manganese, and iron in the liver and kidney. researchgate.net

Detoxification Processes: Arginine is a crucial component of the urea cycle, the primary pathway for the detoxification of ammonia in the body. nih.govnih.gov By serving as a substrate for this cycle, arginine helps in the removal of ammonia, a toxic byproduct of amino acid metabolism. nih.govnih.gov In situations of acute ammonia intoxication, however, one study in rats found that arginine administration did not prevent the decrease in hepatic glutamine levels or the activation of liver glutaminase, suggesting the alterations are not solely related to limitations in the urea cycle. nih.gov

Evaluation of Adverse Events in Clinical Research Settings

Clinical research has identified a range of adverse events associated with the administration of Arginine Hydrochloride. These events can be categorized as follows:

Common Adverse Events: The most frequently reported side effects are generally mild and include gastrointestinal issues such as nausea, vomiting, stomach pain, bloating, and diarrhea. consensus.apppatsnap.comwebmd.com Other common, non-specific side effects reported in approximately 3% of patients in premarketing studies included headache, flushing, and numbness. pfizermedical.com

Infusion-Related Reactions: Local venous irritation at the injection site is a known adverse event. pfizermedical.commayoclinic.org Extravasation, or the leakage of the drug into the surrounding tissue, can lead to more severe reactions like burn-like injuries and skin necrosis that may require surgical intervention. pfizermedical.com

Metabolic and Electrolyte Disturbances: As discussed in the context of overdose, arginine hydrochloride can cause dose-dependent metabolic disturbances. These include hyperchloremic metabolic acidosis and hyperkalemia. ashp.orgnih.gov Studies have shown that even at therapeutic doses, there can be a measurable decrease in bicarbonate and pH, and an increase in potassium levels. nih.gov

Allergic Reactions: Hypersensitivity reactions, though less common, have been reported. These can range from a confluent macular rash with swelling of the hands and face to more severe anaphylactic reactions. pfizermedical.com

Other Reported Adverse Events: A variety of other adverse events have been noted in clinical studies and post-marketing experience, although some are rare. These include a decrease in platelet count, hematuria (blood in the urine), and an exacerbation of acrocyanosis in a patient with a history of the condition. pfizermedical.comrxlist.com

Below is an interactive data table summarizing the adverse events reported in clinical research settings.

CategoryAdverse Event
Gastrointestinal Nausea, Vomiting, Abdominal Pain, Bloating, Diarrhea
Metabolic Hyperchloremic Metabolic Acidosis, Hyperkalemia
Cardiovascular Low Blood Pressure
Neurological Headache, Numbness
Dermatological Flushing, Rash, Itching
Local Infusion Site Venous Irritation, Pain, Redness, Extravasation with potential for skin necrosis
Allergic Hives, Swelling, Anaphylaxis
Hematologic Decreased Platelet Count, Hematuria

Influence on Liver Glutamine Metabolism under Stress Conditions

Under physiological stress, such as sepsis or trauma, there is an increased flux of glutamine from skeletal muscle to various organs, including the liver. researchgate.net The liver plays a central role in amino acid metabolism, and the interplay between arginine and glutamine is of particular interest in stress states. nih.gov

Glutamine is a crucial fuel source for rapidly dividing cells and a precursor for the synthesis of glutathione (B108866), an important antioxidant. anr.fr Arginine can be interconverted with proline and glutamate, and its metabolism is closely linked with that of glutamine and citrulline. nih.govresearchgate.net

Research in a rat model of non-alcoholic fatty liver disease suggested that L-arginine, along with melatonin and glutamine, had a protective effect, with arginine showing mild improvement in liver histopathology. ekb.egsemanticscholar.org However, a study on acute ammonia intoxication in rats indicated that L-arginine hydrochloride administration did not prevent the decrease in hepatic glutamine levels induced by ammonia. nih.gov This suggests that the influence of arginine on liver glutamine metabolism under stress is complex and may depend on the specific nature of the physiological stressor. The relationship between these amino acids is critical as the intestine is the primary source of citrulline for the de novo synthesis of arginine in the kidneys, and glutamine is a key player in this intestinal metabolism. anr.fr

V. Applications of Arginine Hydrochloride in Advanced Research and Biotechnology

Role in Protein Stabilization and Formulation Science

Arginine hydrochloride plays a multifaceted role as an excipient in protein formulations, addressing key challenges such as aggregation, solubility, and viscosity. oup.comnih.gov Its effectiveness stems from a complex interplay of interactions with protein molecules and the surrounding solvent. nih.govelsevierpure.com

A primary application of arginine hydrochloride is the suppression of protein aggregation and undesirable protein-protein interactions, which are major obstacles in the development and storage of therapeutic proteins. nih.govnih.gov Protein aggregation can lead to loss of biological activity and potential immunogenicity. Arginine hydrochloride mitigates these issues through several proposed mechanisms.

One theory suggests that arginine molecules interact weakly with the protein surface, particularly with aromatic and charged amino acid residues. nih.govnih.govresearchgate.net The guanidinium (B1211019) group of arginine is thought to interact with tryptophan side chains, effectively "masking" hydrophobic patches that can initiate aggregation. nih.govresearchgate.net This interaction prevents protein molecules from associating with each other. nih.govresearchgate.net

Another proposed mechanism is the "neutral crowder" effect, where arginine molecules, being larger than water, are thought to sterically hinder the close approach of protein molecules, thus preventing the formation of aggregation-prone complexes. researchgate.netnih.gov Arginine hydrochloride has been shown to be highly effective in reducing opalescence in high-concentration immunoglobulin G (IgG) solutions, which is an indicator of aggregation. oup.com Studies have demonstrated its ability to suppress aggregation during in-vitro refolding of denatured proteins, such as lysozyme, leading to significantly improved yields of the correctly folded, active protein. researchgate.net The effectiveness of arginine hydrochloride in suppressing aggregation is often concentration-dependent, with higher concentrations generally providing a greater effect. nih.govresearchgate.net

The production of recombinant proteins, particularly in bacterial systems like Escherichia coli, often results in the formation of inactive, insoluble aggregates known as inclusion bodies. nih.govresearchgate.net Arginine hydrochloride is a crucial component in the refolding buffers used to recover active proteins from these inclusion bodies. nih.govresearchgate.net It enhances the refolding process primarily by suppressing the aggregation of folding intermediates, thereby increasing the yield of the native protein. oup.comresearchgate.net

Arginine hydrochloride also acts as a powerful solubilizing agent for both folded and unfolded proteins. researchgate.netresearchgate.netnih.gov Research on recombinant plasminogen activator (rPA) has shown that arginine hydrochloride significantly increases the equilibrium solubility of the native protein. nih.gov It is believed to enhance the solubility of partially folded or unfolded proteins by binding to exposed "sticky" aromatic and hydrophobic regions, preventing them from interacting with other protein molecules and precipitating out of solution. researchgate.net This property is not only vital for refolding but also for concentrating proteins to high levels required for certain therapeutic applications. researchgate.net Concentrations typically ranging from 0.1 to 1 M are used in refolding solvents, while higher concentrations (0.5-2 M) can be used to extract active proteins directly from insoluble cellular pellets. nih.govresearchgate.net

For subcutaneous administration of therapeutic proteins, especially monoclonal antibodies (mAbs), high protein concentrations are required to deliver the necessary dose in a small volume. nih.govacs.org However, these high-concentration formulations often exhibit unacceptably high viscosity, making them difficult to inject. nih.govacs.org Arginine hydrochloride has proven to be a highly effective excipient for reducing the viscosity of these formulations. oup.comnih.gov

The mechanism of viscosity reduction is linked to arginine's ability to disrupt the protein-protein interactions that cause the high viscosity. nih.gov Research has shown that arginine hydrochloride can dramatically lower the viscosity of antibody solutions. For instance, the viscosity of a 250 mg/mL bovine gamma globulin (BGG) solution and a 292 mg/mL human gamma globulin (HGG) solution were both reduced to acceptable levels (below 50 cP) with the addition of 1,000 mM arginine hydrochloride. nih.govacs.org Interestingly, this effect appears to be specific to antibodies, as arginine hydrochloride did not significantly decrease the viscosity of other globular protein solutions like α-amylase and α-chymotrypsin, suggesting specific interactions between arginine and antibody molecules. nih.govacs.org

Table 1: Effect of Arginine Hydrochloride on the Viscosity of High-Concentration Antibody Solutions

Protein Solution Initial Viscosity (cP) Viscosity with 1,000 mM Arginine HCl (cP)
Bovine Gamma Globulin (BGG) at 250 mg/mL > 200 < 50
Human Gamma Globulin (HGG) at 292 mg/mL > 200 < 50

Data derived from studies on the viscosity-reducing effects of arginine hydrochloride. nih.govacs.org

Lyophilization, or freeze-drying, is a common method for improving the long-term stability of protein therapeutics. However, the freezing and drying stresses can themselves cause protein aggregation and degradation. Arginine hydrochloride can act as a cryoprotectant and lyoprotectant, stabilizing proteins during this process. researchgate.netjprdi.vn

During freezing, arginine hydrochloride has been shown to be retained in an amorphous state, which is crucial for inhibiting protein aggregation. nih.gov It can prevent the increase in subvisible particles in protein formulations subjected to freeze-thaw cycles. nih.gov The stabilizing mechanism is attributed to its ability to form hydrogen bonds with protein molecules and its weak affinity for the protein surface, which prevents aggregation without causing unfolding. researchgate.netuni-muenchen.de It also helps to prevent the adsorption of enzymes to the water-ice interface during lyophilization. jprdi.vn

However, its interaction with other excipients is critical. For instance, when combined with mannitol (B672), a common bulking agent, annealing can induce the crystallization of both mannitol and arginine hydrochloride, leading to a complete loss of its stabilizing effect. nih.gov In contrast, using alternative arginine salts like arginine aspartate or glutamate (B1630785) can allow for the selective crystallization of mannitol while keeping the arginine component amorphous, thus preserving its protective function. nih.gov The combination of arginine hydrochloride with phenylalanine has also been shown to produce stable lyophilisates with good cake appearance. nih.gov

The effect of arginine hydrochloride on protein stability is complex, as it can act as both a stabilizer and a destabilizer depending on the protein, the formulation conditions, and its concentration. nih.govresearchgate.netnih.gov This duality arises from its unique structure, which includes a guanidinium group similar to that in the strong denaturant guanidine (B92328) hydrochloride. nih.govnih.gov

On one hand, arginine hydrochloride can enhance the stability of certain proteins. For example, it increased the thermal denaturation temperature of the transcription factor SaeR. oup.com It can also reduce protein aggregation and retain the monomeric state of proteins like etanercept under certain conditions. nih.govelsevierpure.com

On the other hand, it can decrease the conformational and colloidal stability of other proteins. nih.gov Studies have shown that arginine hydrochloride can lower the melting temperature (Tm) of certain proteins, indicating a decrease in conformational stability. nih.govresearchgate.net This destabilizing effect is often anion-dependent; for one antibody, arginine hydrochloride and arginine sulfate (B86663) decreased thermal stability, whereas arginine acetate (B1210297) and arginine glutamate improved it. nih.gov Furthermore, investigations with bovine serum albumin (BSA) and ovalbumin (OVA) revealed that arginine can perturb the local environment of tryptophan and tyrosine residues and weaken electrostatic repulsion between protein molecules, negatively impacting both tertiary conformational and colloidal stability. nih.gov

Table 2: Dual Effects of Arginine Hydrochloride on Protein Stability

Protein/System Observed Effect of Arginine HCl Stability Outcome Reference
Etanercept Increased Tm1 and Tm2 Stabilization against aggregation nih.govelsevierpure.com
SaeR Increased thermal denaturation temperature Enhanced stability oup.com
Certain Antibodies Decreased thermal stability (anion-dependent) Destabilization nih.gov
BSA and OVA Perturbed tertiary structure, attenuated electrostatic repulsion Negative impact on conformational and colloidal stability nih.gov
mAbA Reduced colloidal stability, increased aggregation kinetics Destabilization tandfonline.com

This table summarizes findings on the varied effects of arginine hydrochloride on the stability of different proteins.

Biomedical Engineering and Drug Delivery Systems

The unique properties of arginine and its derivatives, including arginine hydrochloride, make them valuable building blocks in biomedical engineering and for the creation of advanced drug delivery systems. frontiersin.orgnih.gov Their biocompatibility, non-toxicity, and functional chemical groups are key advantages. frontiersin.orgresearchgate.net

Arginine-based polymers and peptides are widely explored for targeted drug and gene delivery. researchgate.netresearchgate.net The positively charged guanidinium group of arginine is crucial for enhancing the penetration of cell membranes, a significant barrier for drug delivery. frontiersin.orgnih.gov This property is exploited in cell-penetrating peptides (CPPs), such as poly-arginine, which can efficiently transport therapeutic molecules like proteins and siRNA into cells with minimal cytotoxicity. researchgate.net

In the field of nanomedicine, arginine is used to construct functional nanosystems such as micelles and nanoparticles. frontiersin.orgafricanjournalofbiomedicalresearch.com These nanosystems can encapsulate drugs, improve their solubility, prolong their circulation time in the body, and facilitate their accumulation at target sites like tumors. frontiersin.orgnih.gov For example, nanoparticles made with arginine and polymers like tamarind seed polysaccharide have been developed for topical drug delivery. africanjournalofbiomedicalresearch.com Arginine-based micelles can be designed for pH-responsive drug release, and some can even generate nitric oxide (NO) for gas therapy applications. frontiersin.org These arginine-functionalized nanosystems hold significant promise for improving the efficacy and specificity of treatments for a range of diseases, including cancer. researchgate.net

Polymeric Arginine Formulations in Drug Delivery

The unique properties of arginine have led to its incorporation into various polymeric formulations to enhance drug delivery. These systems leverage the cationic nature and biological activity of arginine to improve the transport and efficacy of therapeutic agents.

Researchers have developed biodegradable, peptide-like polymers with L-arginine residues grafted onto a backbone of cysteine sequences. researchgate.net These polymers exhibit properties similar to cell-penetrating peptides (CPPs), enabling them to traverse cell membranes and improve the bioavailability of arginine. researchgate.net A key feature of these polymers is their stability in oxidative environments and their ability to be broken down in the reducing environment inside a cell. This process releases thiol-containing monomers that can be hydrolyzed by cellular enzymes, yielding arginine and cysteine. researchgate.net In vitro studies have demonstrated that these polymeric formulations significantly increase nitric oxide (NO) production compared to monomeric arginine. researchgate.net

Another approach involves the use of poly-L-arginine (PLA) to coat liposomes, creating a promising system for gene transfer. nih.govresearchgate.net These PLA-coated liposomes (PCLs) can form complexes with plasmid DNA. nih.govresearchgate.net The transfection efficiency of these PCLs has been shown to be approximately twice as high as that of PLA/DNA complexes alone in certain cell lines, with low associated cytotoxicity. nih.gov The positively charged amino acid residues, like arginine, are known to enhance transportation into cells. nih.gov

Arginine-Based Nanosystems for Targeted Delivery and Gene Therapy

Arginine-based nanosystems are at the forefront of research for targeted drug delivery and gene therapy, owing to their unique chemical properties that allow for the specific targeting of cells and organs. researchgate.netdntb.gov.ua These nanosystems, which include arginine-based peptides and polymers, have shown significant potential in cancer therapy by increasing the efficiency and specificity of drug delivery. researchgate.netdntb.gov.ua

The development of arginine-based gene delivery systems is inspired by the excellent transmembrane efficiency of cell-penetrating peptides (CPPs). rsc.orgresearchgate.net Researchers have designed various types of arginine-based gene vectors, including linear polymers, dendrimers, lipids, and composite gene vectors. rsc.orgresearchgate.net For instance, polyamidoamine dendrimers conjugated with L-arginine have demonstrated enhanced gene delivery capabilities compared to their native forms. nih.gov

Arginine-based liposomes have also shown good transfection efficiency due to the presence of guanidinium moieties. researchgate.net Furthermore, studies have shown that polyplexes with higher amounts of arginine are hemocompatible with human red blood cells and biocompatible with human astrocytes. nih.gov These polyplexes have demonstrated the ability to cross the blood-brain barrier in animal models, leading to higher transfection rates. nih.gov The inclusion of arginine in these polymers allows for a more hydrolyzable polyplex structure, increasing permeability to neuronal cells. nih.gov

Cell-Penetrating Peptides (CPPs) for Macromolecule Delivery

Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids in length, that can cross cell membranes and deliver various macromolecular cargoes into cells. tandfonline.com Arginine-rich CPPs are particularly effective in this role. wpmucdn.com The guanidinium head group of arginine is a key component for the cell-penetrating ability of these peptides.

CPPs can be used to deliver a wide range of cargo, including nucleic acids, nanoparticles, peptides, proteins, and small drug molecules. tandfonline.com There are two primary strategies for associating CPPs with their cargo: covalent and noncovalent attachment. wpmucdn.com The noncovalent approach offers advantages such as ease of production and versatility, as the cargo is not chemically modified. wpmucdn.com Arginine-rich CPPs can interact noncovalently with various molecules like DNA, RNA, and proteins to facilitate their delivery into cells. wpmucdn.com

Research has shown that the cellular uptake of CPPs containing polyarginine is generally more efficient than those containing other basic amino acids like polylysine. wpmucdn.com The highest internalization efficiency is often achieved with octa-arginine (R8) or nona-arginine (B115151) (R9) peptides. researchgate.netwpmucdn.com A novel approach involves the creation of trimeric cell-penetrating peptides (tCPPs), which have shown dramatically increased efficiency in intracellular delivery compared to earlier CPPs, thereby reducing the required concentrations and potential toxicity. cancerresearchhorizons.com

Encapsulation Techniques for Enhanced Drug Palatability and Release Control

Microencapsulation is a widely used technique to improve the palatability of drugs by masking their unpleasant taste. pharmafocusasia.comwjarr.com This process involves coating small particles of an active pharmaceutical ingredient (API) with a polymer or other excipients. pharmafocusasia.commdpi.com This protective layer prevents the drug from interacting with taste receptors in the mouth. wjarr.com

Beyond taste masking, microencapsulation offers several other advantages, including protecting the API from environmental factors, enabling controlled release of the drug, and improving bioavailability. pharmafocusasia.com Various technologies are available for microencapsulation, such as spray drying, spray cooling, and fluidized bed coating. mdpi.comnih.gov The choice of encapsulation method and coating material can be tailored to achieve specific release profiles and stability characteristics. pharmafocusasia.comwjarr.com This technology is particularly beneficial for pediatric and geriatric populations who may have difficulty with bitter-tasting medications. wjarr.com

Research in Specific Disease Models and Conditions

Cardiovascular Disease Research: Angina, Peripheral Arterial Disease, Hypertension, Preeclampsia

Arginine hydrochloride has been the subject of extensive research in various cardiovascular diseases due to its role as a precursor to nitric oxide (NO), a potent vasodilator. patsnap.comnih.gov

Angina: Studies suggest that L-arginine may decrease symptoms and improve the quality of life in individuals with angina. tivortin.commayoclinic.org It is believed to work by increasing NO production, which helps to dilate blood vessels and improve blood flow to the myocardium. nih.gov

Peripheral Arterial Disease (PAD): The role of L-arginine in PAD is more controversial. While some small, short-term studies indicated that L-arginine supplementation could improve vascular reactivity and functional capacity, a larger, long-term study (the NO-PAIN trial) found no benefit. researchgate.netnih.govnih.gov In fact, the NO-PAIN study suggested that long-term administration of L-arginine might even attenuate the expected placebo effect on functional capacity. researchgate.netnih.gov

Hypertension: Research has shown that L-arginine can lower blood pressure in healthy individuals, those with mild hypertension, and in patients with pulmonary hypertension. mayoclinic.orgifnmujournal.comresearchgate.net Both oral and intravenous administration have demonstrated a hypotensive effect. ahajournals.orgnih.gov The mechanism is primarily attributed to the enhancement of NO synthesis, leading to vasodilation. researchgate.net

Preeclampsia: L-arginine has shown promise in the context of preeclampsia, a pregnancy complication characterized by high blood pressure. researchgate.netclinicaltrials.govclinicaltrials.gov Studies suggest that L-arginine supplementation may reduce the risk of developing preeclampsia in high-risk women and may also be used in its treatment. researchgate.net The proposed mechanism involves the restoration of NO production, which is often impaired in this condition. researchgate.netclinicaltrials.gov

Interactive Data Table: Summary of Arginine Hydrochloride Research in Cardiovascular Conditions

ConditionStudy TypeKey FindingsCitations
Angina Clinical StudiesMay decrease symptoms and improve quality of life. tivortin.commayoclinic.org
Mechanistic StudiesIncreases nitric oxide production, leading to vasodilation. nih.gov
Peripheral Arterial Disease Short-term studiesSuggested improved vascular reactivity and functional capacity. researchgate.netnih.govnih.gov
Long-term trial (NO-PAIN)No significant improvement in vascular reactivity or functional capacity; possible attenuation of placebo effect. researchgate.netnih.gov
Hypertension Clinical StudiesLowers blood pressure in various populations (healthy, mild hypertension, pulmonary hypertension). mayoclinic.orgifnmujournal.comresearchgate.net
Mechanistic StudiesEnhances nitric oxide synthesis, causing vasodilation. researchgate.netahajournals.orgnih.gov
Preeclampsia Clinical Trials & ReviewsMay reduce the risk and aid in the treatment of preeclampsia. researchgate.netclinicaltrials.govclinicaltrials.gov
Mechanistic StudiesBelieved to restore impaired nitric oxide production. researchgate.netclinicaltrials.gov

Acute Kidney Injury Prevention in Cardiac Surgery

Acute kidney injury (AKI) is a significant complication following cardiac surgery, associated with increased morbidity and mortality. tums.ac.irnih.gov Research is exploring various strategies to prevent AKI in this setting, including the use of specific amino acids.

Amino acids, including L-arginine, are being investigated for their potential protective effects on the kidneys during cardiac surgery. tums.ac.irkne-publishing.com The proposed mechanisms for this protection include enhancing renal blood flow, improving the glomerular filtration rate (GFR), scavenging reactive oxygen species (ROS), modulating inflammation, and supporting cellular energy metabolism. tums.ac.irtums.ac.irkne-publishing.com By bolstering the renal functional reserve and stimulating local renal growth factors, these amino acids may lower the risk of postoperative AKI. tums.ac.irkne-publishing.com A clinical trial is currently underway to investigate the association between the early postoperative administration of L-arginine and the incidence of cardiac surgery-associated AKI. clinicaltrials.gov

Supportive Therapy in Severe Malaria

Severe malaria is associated with decreased levels of L-arginine and reduced nitric oxide (NO) bioavailability, which are thought to contribute to the disease's pathology. nih.govseveremalaria.org Research has therefore explored the potential of intravenous L-arginine hydrochloride as a supportive therapy to restore NO levels and improve endothelial function. severemalaria.orgplos.org

In a pilot clinical trial (ARGISM-1 Study), adults with severe falciparum malaria were administered 12 g of L-arginine hydrochloride over 8 hours alongside standard intravenous artesunate (B1665782) treatment. nih.gov The study aimed to assess the safety and efficacy of this intervention. The results indicated that the infusion was safe, with no significant adverse effects on vital signs or key biochemical markers. nih.govplos.org However, at this dosage, L-arginine hydrochloride did not lead to an improvement in lactate (B86563) clearance or endothelial NO bioavailability, as measured by reactive hyperemia peripheral arterial tonometry (RH-PAT). nih.govplos.org Pharmacokinetic modeling suggested that L-arginine concentrations in patients with severe malaria were lower than anticipated. nih.govplos.org

While this initial trial did not demonstrate a significant therapeutic benefit, it established a foundation for future research. nih.govplos.org Investigators suggest that higher doses of L-arginine may be required to achieve a clinically significant effect in severe malaria. nih.govplos.org Earlier studies in moderately severe malaria had shown that L-arginine infusion could improve NO bioavailability and endothelial function in a dose-dependent manner. plos.orgresearchgate.net

Table 1: Summary of ARGISM-1 Pilot Study Findings

Parameter Observation Outcome
Safety No significant changes in mean systolic/diastolic blood pressure, potassium, glucose, bicarbonate, or pH. nih.gov L-arginine hydrochloride infusion was found to be safe in adults with severe malaria. nih.govplos.org
Efficacy No improvement in lactate clearance or RH-PAT index. nih.govplos.org Did not improve primary efficacy endpoints at the tested dose. nih.govplos.org

| Pharmacokinetics | L-arginine concentrations were 40% lower than predicted. nih.gov | Suggests altered metabolism or higher consumption of arginine in severe malaria. researchgate.net |

Neurological Conditions (e.g., ALS, Central Pontine Myelinolysis)

The role of arginine hydrochloride has been investigated in the context of certain neurological conditions, with a notable focus on amyotrophic lateral sclerosis (ALS). Weight loss is a negative prognostic indicator in ALS, and research in animal models suggested that L-arginine could prolong survival. nih.govglobalauthorid.com This led to a prospective, open-label clinical trial to assess the safety and tolerability of oral L-arginine hydrochloride in ALS patients. nih.gov In this study, patients received 15 g/day for 90 days. The trial concluded that the administration was well-tolerated, with no serious adverse events attributed to the supplement. nih.gov While some treatment-emergent adverse events were noted, the study provided initial safety data for L-arginine hydrochloride as a nutritional intervention in this patient population. nih.govresearchgate.net

In a different context, a case report has highlighted a potential severe neurological consequence associated with an overdose of arginine hydrochloride. A fatal case of central pontine and extrapontine myelinolysis was reported in a toddler following an accidental overdose. tandfonline.comresearchgate.net This condition involves damage to the myelin sheath of nerve cells in the brainstem, specifically the pons. oup.com This case underscores a previously unreported mechanism of toxicity for arginine hydrochloride. tandfonline.com Central pontine myelinolysis is often associated with the rapid correction of chronic hyponatremia. oup.comresearchgate.net

Mitochondrial Oxidative Damage Research

Arginine hydrochloride is a subject of research for its potential to mitigate mitochondrial oxidative damage. Mitochondria are a primary source of reactive oxygen species (ROS), and excessive ROS can lead to cellular damage, a process implicated in various pathologies. nih.gov

Studies have shown that L-arginine can reduce markers of oxidative stress. For instance, in a model of cadmium-induced kidney toxicity, L-arginine administration significantly ameliorated oxidative stress and mitochondrial damage. mazums.ac.irsid.ir It was observed to decrease lipid peroxidation and protein carbonylation while improving mitochondrial function, as evidenced by restored mitochondrial membrane potential and reduced swelling. mazums.ac.irsid.ir The protective effects of L-arginine in this model were dose-dependent. mazums.ac.irsid.ir

In cell culture models of mitochondrial disease, such as those with the MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) mutation, L-arginine treatment was found to reduce intracellular nitric oxide concentration and nitro-oxidative stress. nih.gov Furthermore, research in the context of sickle cell disease, where oxidative stress is a known contributor to pathology, suggests that arginine therapy can improve mitochondrial function. nih.gov L-arginine's role as a precursor to nitric oxide is believed to be a key mechanism in these protective effects, as NO can modulate mitochondrial respiration and biogenesis. nih.govnih.gov

Table 2: Effects of L-Arginine on Mitochondrial Function in a Cadmium-Induced Nephrotoxicity Model

Parameter Cadmium-Treated Group Cadmium + L-Arginine Treated Group
Mitochondrial Function Significantly decreased. mazums.ac.irsid.ir Significantly improved. mazums.ac.irsid.ir
Lipid Peroxidation Increased. sid.ir Significantly ameliorated. sid.ir
Protein Carbonylation Increased. mazums.ac.ir Significantly ameliorated. mazums.ac.ir
Mitochondrial Swelling Increased. sid.ir Significantly reduced. sid.ir

| Mitochondrial Membrane Potential | Collapsed. sid.ir | Restored. sid.ir |

Enzyme Stabilization for Molecular Diagnostics and Biotechnology

The ability of arginine hydrochloride to act as a protein stabilizer has significant implications for biotechnology and molecular diagnostics, particularly in enhancing the stability and functionality of enzymes. oup.comcore.ac.uk

Cold-Chain-Free Storage of DNA Polymerases

A major challenge in the global application of molecular diagnostics, such as the polymerase chain reaction (PCR), is the requirement for a continuous cold chain to preserve enzyme activity. biorxiv.orgreclone.org Arginine hydrochloride has emerged as a cost-effective solution to this problem. A recent study demonstrated that L-arginine hydrochloride (LAH) can act as a highly effective stabilizer for DNA polymerases, enabling their storage at ambient and even elevated temperatures (up to 37°C) for extended periods without significant loss of activity. biorxiv.orgresearchgate.netbiorxiv.org

In this research, Pfu DNA polymerase stored with 1 M LAH for three months at 37°C retained its enzymatic activity, whereas the enzyme without the stabilizer was completely inactive. biorxiv.orgresearchgate.netbiorxiv.org LAH also conferred stability to Taq polymerase and mixtures of Pfu and Taq, although to a lesser extent. biorxiv.orgresearchgate.netbiorxiv.org This breakthrough has profound implications for making molecular diagnostics more accessible in resource-limited settings where cold storage infrastructure is often lacking. biorxiv.orgbiorxiv.org

Enhancement of Enzyme Activity and Stability

The stabilizing effect of arginine hydrochloride is attributed to its ability to prevent protein aggregation and enhance protein solubility. biorxiv.orgbiorxiv.orgnih.gov Mechanistically, arginine hydrochloride is thought to disrupt non-specific protein-protein interactions that lead to aggregation. biorxiv.orgbiorxiv.org Its guanidinium group, while part of the denaturant guanidine hydrochloride, in the context of the arginine molecule, interacts favorably with the protein surface, particularly with aromatic and acidic residues, preventing the formation of inactive aggregates. core.ac.uk

Table 3: Stability of Pfu DNA Polymerase with and without L-Arginine Hydrochloride (LAH) after 3 Months

Storage Temperature Pfu without LAH Pfu with 1 M LAH
4°C Active Active
25°C Active Active (80-90% activity retained) biorxiv.org

| 37°C | Inactive biorxiv.orgresearchgate.netbiorxiv.org | Active (80-90% activity retained) biorxiv.org |

Vi. Analytical Methodologies for Arginine Hydrochloride in Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography stands as the cornerstone for the separation, identification, and quantification of Arginine Hydrochloride. Its versatility allows for the analysis of arginine in diverse and complex matrices, including biological fluids, fermentation broths, and pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Arginine Hydrochloride due to its high resolution, sensitivity, and speed. njlabs.com Various HPLC modes have been successfully applied, each with specific advantages for arginine analysis.

Direct analysis of arginine by Reversed-Phase (RP) HPLC is challenging due to its high polarity, which results in poor retention on nonpolar stationary phases. Furthermore, arginine lacks a strong chromophore, hindering its detection by common UV-Vis detectors. mdpi.compsu.edu To overcome these limitations, derivatization strategies are frequently employed either before (pre-column) or after (post-column) chromatographic separation.

Pre-column derivatization involves reacting the amino acid with a reagent to form a more hydrophobic and detectable derivative. A widely used reagent is ortho-phthaldialdehyde (OPA), often combined with a thiol like 3-mercaptopropionic acid (3MPA), which reacts with primary amines to yield highly fluorescent isoindole derivatives. nih.govresearchgate.net These derivatives can be separated on a C18 column and detected with high sensitivity using a fluorescence detector. researchgate.net This approach has been successfully used for the simultaneous determination of L-arginine and its metabolites in biological samples like human urine. researchgate.net Another derivatizing agent, benzoyl chloride, has been used to promote the retention of arginine and its metabolites on a reversed-phase column, allowing for their analysis by mass spectrometry. d-nb.info

Post-column derivatization is another established technique, particularly in dedicated amino acid analyzers. njlabs.com In this method, the sample is first passed through the HPLC column to separate the amino acids. The column eluate is then mixed with a reagent, most commonly ninhydrin (B49086), and heated. europa.eu193.16.218 Ninhydrin reacts with the separated amino acids to form a colored compound (Ruhemann's purple), which is then detected by a photometric or spectrophotometric detector at a specific wavelength, typically 570 nm. njlabs.comeuropa.eu This method is robust and has been standardized for the analysis of free and total amino acids in various matrices, including feedstuffs. europa.eu

Table 1: Examples of Reversed-Phase HPLC Methods for Arginine Analysis
DerivatizationReagentColumnMobile PhaseDetectionApplicationReference
Pre-columno-phthaldialdehyde (OPA) / 3-mercaptopropionic acid (3MPA)Purospher STAR RP-18eGradient elutionFluorescence (Ex: 338 nm, Em: 455 nm)L-arginine and 12 metabolites in human urine researchgate.net
Pre-columnBenzoyl chlorideAcquity UPLC HSS T3Gradient: 0.1% formic acid in water and 0.1% formic acid in methanolMass Spectrometry (QTOF-MS)L-arginine, metabolites, and dimethylamine (B145610) in human serum d-nb.info
Post-columnNinhydrinIon-Exchange ColumnSodium or lithium buffersPhotometric (570 nm)Free and total amino acids in feed and premixtures europa.eu193.16.218

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the analysis of polar compounds like arginine, offering the significant advantage of analyzing them without derivatization. jocpr.comhalocolumns.comthermofisher.com In HILIC, a polar stationary phase (e.g., silica (B1680970) or penta-hydroxy) is used with a mobile phase consisting of a high percentage of a nonpolar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. jocpr.comhalocolumns.com This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like arginine can partition and be retained. halocolumns.com

This technique avoids the often laborious and error-prone derivatization steps. thermofisher.com A method using a Kromasil SIL (silica) column with an isocratic mobile phase of potassium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) has been developed and validated for the determination of arginine, lysine, and histidine in bulk drug substances and products. jocpr.com The detection is typically performed at low UV wavelengths, such as 200 nm. jocpr.com HILIC can also be coupled with mass spectrometry (LC-MS), which provides high selectivity and sensitivity for the analysis of underivatized amino acids in complex samples. halocolumns.comnih.gov

Table 2: HILIC Methods for Underivatized Arginine Analysis
ColumnMobile PhaseDetectionKey FindingsReference
Kromasil SIL (250 mm x 4.6 mm, 5 µm)Isocratic: 50 mM Potassium dihydrogen phosphate and Acetonitrile (70:30)UV (200 nm)Accurate, linear, and precise for Arginine, Lysine, and Histidine in drug substances. LOQ for Arginine was 0.22 µg/mL. jocpr.com
HALO® Penta-hydroxyGradient: 10 mM ammonium (B1175870) formate (B1220265) in water/acetonitrileMass Spectrometry (QDa)Sensitive and reproducible non-derivatization method for 20 essential amino acids. halocolumns.com
HILIC columnAcetonitrile and methanol-containing mobile phaseTandem Mass Spectrometry (LC-MS/MS)Simultaneous measurement of six L-arginine metabolites in human and mouse plasma with a run time of 9 minutes. nih.gov

In biotechnological research, particularly in microbial fermentation processes for L-arginine production, it is crucial to monitor both the synthesis of the target amino acid and the consumption of the carbon source (e.g., glucose, xylose). mdpi.comnih.gov This requires analytical methods capable of simultaneously quantifying both arginine and monosaccharides in complex fermentation media. mdpi.comresearchgate.net

Two advanced chromatographic approaches have been described for this purpose:

High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAEC-IPAD): This method allows for the separation and detection of both amino acids and carbohydrates without the need for derivatization. mdpi.comnih.gov HPAEC-IPAD has demonstrated excellent specificity, accuracy, and precision for arginine, glucose, and xylose in various media. mdpi.com

Reversed-Phase Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-UHPLC-CAD): This technique also enables the simultaneous analysis of arginine and monosaccharides. nih.govresearchgate.net The charged aerosol detector (CAD) is a mass-sensitive detector that provides a near-uniform response for non-volatile analytes, making it suitable for quantifying compounds like sugars and amino acids that lack a UV chromophore. mdpi.com RP-UHPLC-CAD has shown high accuracy and precision in monitoring these analytes in different fermentation media. mdpi.comnih.govresearchgate.net

Table 3: Methods for Simultaneous Analysis of Arginine and Monosaccharides
MethodDetectionValidation MediaPerformance SummaryReference
HPAEC-IPADIntegrated Pulsed Amperometric DetectionLysogeny broth, minimal medium, complex medium with corn steep liquorExcellent specificity, accuracy, and precision for arginine and monosaccharides in minimal medium and lysogeny broth. mdpi.comnih.gov
RP-UHPLC-CADCharged Aerosol DetectionLysogeny broth, minimal medium, complex medium with corn steep liquorHigh accuracy and precision; successful monitoring of arginine and monosaccharides in all tested media. mdpi.comnih.govresearchgate.net

Ion-Exchange Chromatography

Ion-Exchange Chromatography (IEC) is a classical and robust method for amino acid analysis. europa.eu193.16.218 The separation is based on the reversible interaction between the charged amino acid molecules and the charged stationary phase of the column. 193.16.218 For arginine, which is a strongly basic amino acid with a high isoelectric point, cation-exchange chromatography is typically used.

The standard method, often codified in pharmacopeias and official analytical procedures, involves separation on a cation-exchange column followed by post-column derivatization with ninhydrin and photometric detection at 570 nm. europa.eu The sample is loaded onto the column, and amino acids are eluted by a stepwise or gradient change in the pH and/or ionic strength of the mobile phase (typically sodium or lithium-based buffers). 193.16.218 This method is highly reproducible and can separate a wide range of amino acids in a single run. europa.eu It is widely used for determining total and free arginine in samples like feedingstuffs after acid hydrolysis. europa.eu However, high concentrations of salts like Guanidine (B92328) Hydrochloride in a sample can interfere with the binding of proteins or amino acids to the ion-exchange column. researchgate.net

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are indispensable for both the structural elucidation and sensitive quantification of Arginine Hydrochloride.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure of arginine. researchgate.net These techniques have been used to analyze the vibrational modes of the arginine molecule, providing a "fingerprint" that can be used for identification. researchgate.net Studies have also used Raman spectroscopy to investigate the structural changes of arginine in aqueous solutions at different pH values. researchgate.net

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a dominant technique for the highly sensitive and specific quantification of arginine and its metabolites. d-nb.infonih.gov Quadrupole Time-of-Flight (QTOF) mass spectrometers can provide high-resolution mass data, enabling the accurate identification of analytes. d-nb.info Tandem mass spectrometry (MS/MS) further enhances selectivity and is used in targeted metabolomics to simultaneously measure arginine and related compounds like citrulline, ornithine, and dimethylated arginines (ADMA and SDMA). nih.gov The development of methods using derivatization with agents like benzoyl chloride has enabled the simultaneous analysis of L-arginine and its key metabolites by LC-MS in a single run. d-nb.info However, the analysis of certain modified forms, such as phosphorylated arginine, presents challenges due to the instability of the phosphoamidate bond under acidic conditions typically used in mass spectrometry. nih.gov

Other Advanced Analytical Techniques

Beyond standard spectroscopy, other advanced methods provide thermodynamic and volumetric data crucial for understanding the behavior of Arginine Hydrochloride in solution.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with binding interactions. nih.gov It is considered the gold standard for characterizing the thermodynamics of molecular interactions in solution. In a typical experiment, a solution of a ligand (e.g., Arginine Hydrochloride or an arginine-containing peptide) is titrated into a solution of a macromolecule, and the minute heat released or absorbed is measured. mdpi.com

From a single ITC experiment, a complete thermodynamic profile of the interaction can be determined, including the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov ITC has been used to characterize the interactions between arginine oligomers (in hydrochloride form) and hyaluronan, revealing that the strength of the interaction is dependent on the length of the arginine chain. mdpi.com Similarly, it has been used to study the binding of charged surfactants to poly-arginine, showing a 1:1 binding stoichiometry where one surfactant molecule binds to one amino acid moiety. nih.gov

Table 4: Example Thermodynamic Parameters from ITC for Arginine Dodecamer (hydrochloride form) Binding to Hyaluronan

Parameter Value Conditions Reference
Binding Stoichiometry (n) ~0.9 Titration into 1540 kDa hyaluronan solution in water (25 °C) mdpi.com
Binding Affinity (Kₐ) ~1.5 x 10⁵ M⁻¹ Titration into 1540 kDa hyaluronan solution in water (25 °C) mdpi.com

This table presents example data derived from ITC experiments to illustrate the type of information obtained.

Volumetric and thermodynamic studies, often involving precise measurements of density and sound velocity, provide fundamental insights into solute-solvent and solute-solute interactions. scholarsresearchlibrary.comjuniperpublishers.com These measurements are used to calculate various parameters such as the apparent molar volume (Vϕ), partial molar volume at infinite dilution (Vϕ⁰), apparent molar adiabatic compressibility (Kϕ), and viscosity B-coefficients. scholarsresearchlibrary.comscholarsresearchlibrary.com These parameters help in understanding how Arginine Hydrochloride interacts with water molecules and how it affects the structure of the surrounding solvent. scholarsresearchlibrary.comtandfonline.com

For instance, the partial molar volume (Vϕ⁰) provides information about the intrinsic volume of the solute plus the volume changes associated with its interaction with the solvent (electrostriction). Studies on L-arginine hydrochloride in aqueous solutions have determined these parameters, showing that Vϕ⁰ is positive, indicating strong interactions with the solvent. scholarsresearchlibrary.com When a co-solvent like tetrahydrofuran (B95107) (THF) is added, the Vϕ⁰ value increases, suggesting even stronger interactions in the mixed solvent system. scholarsresearchlibrary.com These studies are crucial for understanding the factors that govern the stability of biomolecules like proteins, for which arginine is a key building block. scholarsresearchlibrary.com

Table 5: Limiting Apparent Molal Volume (Vϕ⁰) of L-Arginine Hydrochloride in Different Solvents at 303.15 K

Solvent Vϕ⁰ (cm³·mol⁻¹) Reference
Water 150.12 scholarsresearchlibrary.com
2.5% THF in Water 153.28 scholarsresearchlibrary.com
5.0% THF in Water 154.60 scholarsresearchlibrary.com
7.5% THF in Water 155.62 scholarsresearchlibrary.com

This table shows how the partial molar volume of Arginine Hydrochloride changes with the addition of a co-solvent, reflecting changes in solute-solvent interactions.

Enzymatic Methods for L-Arginine Assay

Enzymatic methods for the quantification of L-arginine offer high selectivity and sensitivity compared to many traditional colorimetric techniques. ingentaconnect.comresearchgate.net These assays leverage the specific catalytic activity of enzymes that act on L-arginine or its metabolic products. The development of these methods, including those based on recombinant enzymes and biosensors, has provided robust tools for L-arginine monitoring in clinical diagnostics, food science, and pharmaceutical research. ingentaconnect.comresearchgate.netbiotechnology.kiev.ua

The primary enzymatic approaches involve the use of arginase, often coupled with urease, or arginine deiminase. nih.govnih.gov The choice of enzyme and detection method depends on the required sensitivity, the sample matrix, and the available instrumentation.

Arginase-Urease Coupled Systems

A prevalent enzymatic method relies on a two-step reaction initiated by arginase (EC 3.5.3.1). ingentaconnect.com Arginase, a key manganese-containing enzyme in the urea (B33335) cycle, catalyzes the hydrolysis of L-arginine into L-ornithine and urea. ingentaconnect.comnih.gov Subsequently, urease (EC 3.5.1.5) is introduced to hydrolyze the urea produced into ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). nih.govrahrbsg.com

The quantification of L-arginine is achieved by measuring the amount of ammonia generated. Several detection strategies exist for this purpose:

Spectrophotometric/Fluorometric Detection: Ammonia can be detected using reagents like o-phthalaldehyde (B127526) (OPA) in the presence of sulfite. nih.govuran.ua This reaction forms a product that can be measured by spectrophotometry or, for higher sensitivity, by fluorometry. nih.govnih.gov The fluorometric assay using OPA has a reported detection limit as low as 34 nM for L-arginine. nih.gov

Coupled Enzyme Reaction with Glutamate (B1630785) Dehydrogenase (Gl-DH): In this end-point analysis, the ammonia produced reacts with α-ketoglutarate in the presence of glutamate dehydrogenase (Gl-DH) and a coenzyme, typically reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). nih.govnzytech.comnzytech.com The consumption of NADPH, which is proportional to the amount of ammonia, is monitored by the decrease in absorbance at 340 nm. nzytech.comacs.org This method has been successfully evaluated for determining L-arginine in samples like synthetic wine and grape juice. nih.govacs.orgacs.org

A study evaluating the arginase-urease-GlDH method in synthetic wine demonstrated excellent recovery rates between 98.3% and 104.4%. acs.orgacs.org The precision, measured as the coefficient of variation, was between 0.4% and 1.47% for L-arginine concentrations in the range of 0-100 mg/L. nih.govacs.orgacs.org

Table 1: Performance Characteristics of Arginase-Based Enzymatic Assays for L-Arginine

Method Variant Detection Principle Linearity Range Limit of Detection (LOD) Sample Application Reference
Arginase-Urease-Glutamate Dehydrogenase Spectrophotometry (NADPH consumption at 340 nm) 0-100 mg/L Not Specified Synthetic Wine, Grape Juice nih.govacs.orgacs.org
Arginase-Urease-OPA Fluorometry (Ammonia detection) 100 nM - 6 µM 34 nM Blood Serum nih.gov
Arginase-2,3-butanedione monoxime Fluorometry (Urea detection) 0.2 µM - 250 µM 0.16 µM Pharmaceuticals researchgate.net

Arginine Deiminase (ADI) Based Systems

An alternative enzymatic assay utilizes arginine deiminase (ADI) (EC 3.5.3.6), an enzyme that catalyzes the hydrolysis of L-arginine to L-citrulline and ammonia. nih.govjst.go.jp This method is noted for its high selectivity, as ADI specifically targets L-arginine. jst.go.jp The ammonia produced from the reaction is then quantified, typically using the OPA reaction for either spectrophotometric or fluorometric detection. nih.gov

Research has demonstrated the effectiveness of ADI-based assays for quantifying L-arginine in beverages like wines and juices. nih.gov The fluorometric version of the ADI-OPA method is particularly sensitive, with a reported detection limit of 0.25 µM. nih.gov A conductometric biosensor based on recombinant ADI has also been developed, showing a linear range of 2.5–750 µM and a detection limit of 2 µM for L-arginine analysis in dietary supplements. mdpi.com

Table 2: Performance of Arginine Deiminase (ADI)-Based Assays for L-Arginine

Method Variant Detection Principle Linearity Range Limit of Detection (LOD) Sample Application Reference
ADI-OPA-Fluorometry Fluorometry (Ammonia detection) 0.35 µM - 24 µM 0.25 µM Wines, Juices nih.gov
ADI-OPA-Spectrophotometry Spectrophotometry (Ammonia detection) 0.7 µM - 50 µM 0.55 µM Wines, Juices nih.gov

Other Enzymatic Systems

More recent innovations include the development of assays that couple L-arginine metabolism to different detection platforms. For instance, a rapid assay has been developed that links arginine deiminase to an L-citrulline assay, which in turn is based on the enzyme argininosuccinate (B1211890) synthetase (ASS) and a pyrophosphate (PPi) detection system. jst.go.jp This method demonstrates high selectivity for L-arginine and is resistant to contaminants often found in biological samples. jst.go.jp

Vii. Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Modifications of Arginine Hydrochloride

The classical synthesis of arginine and its derivatives is being revisited to create novel building blocks with enhanced properties, particularly for peptide synthesis. A key challenge is the hydrophilicity of the guanidine (B92328) group in arginine, which can limit the permeability of arginine-containing peptides through biological membranes.

Current research focuses on temporarily masking the guanidine moiety with lipophilic, enzyme-sensitive groups like alkoxycarbonyls. researchgate.net This modification aims to create prodrugs that can more easily traverse cell membranes before being converted to the active peptide by endogenous esterases. researchgate.net However, developing effective strategies for this modification has proven challenging. researchgate.net

Emerging synthetic strategies include:

Guanidinylation of Ornithine Precursors: One approach involves the guanidinylation of protected ornithine derivatives. Researchers are exploring various guanidinylating reagents and optimizing reaction conditions to improve yields and purity. mdpi.com For instance, new methods are being developed for the synthesis of dicarbamates from guanidine hydrochloride, which can then be used to modify amino acid precursors. mdpi.com

Enzymatic Synthesis: Biocatalysis offers a greener alternative to traditional chemical synthesis. Novel aminoacylases are being identified and engineered to catalyze the synthesis of N-acyl-L-arginines from fatty acids and L-arginine hydrochloride. researchgate.net These enzymatic routes can produce high yields in aqueous systems, avoiding the use of harsh organic solvents. researchgate.net

Modified Schotten-Baumann Reactions: The acylation of L-arginine ethyl ester dihydrochloride (B599025) using long-chain acid chlorides under Schotten-Baumann conditions is being used to create novel cationic surfactants derived from arginine. sapub.org This pathway allows for the introduction of fatty acid chains to the amino acid structure, creating amphiphilic molecules with potential applications in formulation science. sapub.org

These novel synthetic routes are crucial for developing next-generation arginine-based peptides and molecules with tailored lipophilicity and controlled release profiles.

Elucidation of Complex Molecular Mechanisms in Protein Interactions

Arginine hydrochloride is widely used in the biopharmaceutical industry to prevent protein aggregation and enhance the stability of biologics. pfanstiehl.commerckmillipore.com While its effectiveness is known, the precise molecular mechanisms underpinning these effects are still being actively investigated. Future research aims to move beyond general observations to a detailed, molecular-level understanding.

The proposed mechanisms for arginine's stabilizing effects are multifaceted and include the disruption of protein-protein interactions, improvement of solubility, and maintenance of structural integrity. biorxiv.org It is believed to act by interacting with amino acid side chains and peptide backbones, as well as through its effects on the structure of water. elsevierpure.com

Key areas of emerging research include:

Interaction with Protein Surfaces: Computational simulations and experimental studies are being combined to map how arginine hydrochloride interacts with specific surface patches on proteins, such as monoclonal antibodies (mAbs). mit.edu Research indicates that arginine's effects are highly dependent on the protein's surface charge distribution and hydrophobicity. mit.edu For example, it interacts differently with aromatic, negatively charged, and positively charged residues on an antibody's variable region. mit.edu

Cation-π and Hydrogen Bonding: At the atomic level, arginine's ability to suppress aggregation is linked to its favorable interactions with specific amino acid residues. Density functional theory calculations have shown that arginine forms strong charge-based and hydrogen-bond interactions with acidic amino acids (like aspartic and glutamic acid) and engages in cation-π stacking with aromatic amino acids. researchgate.net These interactions are thought to be key contributors to protein stability. researchgate.net

Self-Clustering Behavior: A unique aspect of arginine is its ability to form stable clusters with itself through the stacking of its guanidinium (B1211019) group. researchgate.net This self-association may play a critical role in its function as an aggregation suppressant by creating a local environment that is unfavorable for protein-protein aggregation. researchgate.net

Distinction from Denaturants: Researchers are working to clarify how arginine's interactions differ from those of strong denaturants like Guanidine Hydrochloride (GdnHCl). While both can interact favorably with amino acid side chains, GdnHCl preferentially binds to and denatures proteins, whereas arginine shows a more complex and less disruptive interaction pattern. elsevierpure.com Understanding this distinction is crucial for optimizing its use as a stabilizer rather than a denaturant.

The following table summarizes the key molecular interactions being investigated:

| Hydrophobic Shielding | Interaction with and shielding of exposed hydrophobic regions on proteins. | Reduces the energetic cost of exposing hydrophobic patches, thereby stabilizing the protein structure. biorxiv.org | biorxiv.org |

A deeper elucidation of these complex mechanisms will enable a more rational design of formulation buffers and protein refolding protocols.

Development of Advanced Arginine Hydrochloride-Based Drug Delivery Systems

The unique chemical properties of arginine, particularly its cationic nature, make it a promising building block for advanced drug delivery systems. Research is moving towards creating sophisticated, functionalized nanosystems that can improve the therapeutic efficacy and specificity of various drugs.

Arginine-based peptides and polymers are being explored for targeted drug delivery, gene therapy, and cancer therapy. researchgate.net The positive charge of the arginine moiety facilitates interaction with negatively charged cell membranes and nucleic acids, making it a valuable component for these applications. cd-bioparticles.net

Future development is focused on several key areas:

Nanoparticle Stabilization: Arginine hydrochloride is being investigated as a co-stabilizer in high drug-loading nanosuspensions, particularly for poorly soluble compounds. In combination with steric stabilizers like hydroxypropyl cellulose (B213188) (HPC), it can prevent the flocculation and agglomeration of drug nanocrystals, enhancing the stability of the formulation. researchgate.net

Targeted Nanosystems: Researchers are leveraging arginine-based polymers to create nanosystems that can target specific cells or organs. researchgate.net Poly-L-arginine hydrochloride, a synthetic polyamino acid, is used in layer-by-layer deposition techniques to build functional coatings on nanoparticles and in the complexation with nucleic acids for gene delivery. cd-bioparticles.net

"Green Synthesis" Approaches: There is a growing emphasis on using environmentally friendly methods to synthesize arginine-based excipients for drug delivery. researchgate.net These "green" approaches utilize amino acids as starting materials to create biocompatible and biodegradable delivery vehicles, reducing the toxicity associated with chemically synthesized excipients. researchgate.net

Challenges in this field include the need for scalable and industrial production methods, as well as thorough evaluation of the biocompatibility and potential toxicity of these novel nanosystems in vivo. researchgate.net

Exploration of Therapeutic Potentials in Underexplored Disease States

While the role of arginine in cardiovascular health is widely recognized, emerging research is exploring its therapeutic potential in a range of other, previously underexplored, disease states. patsnap.com This expansion is largely driven by its role as a precursor to nitric oxide (NO), a critical signaling molecule, and its involvement in various metabolic pathways. patsnap.comnih.gov

Future clinical and preclinical research is targeting a diverse set of conditions:

Neurodegenerative Diseases: In conditions like Amyotrophic Lateral Sclerosis (ALS), where malnutrition and weight loss are negative prognostic factors, arginine supplementation is being investigated as a nutritional intervention. researchgate.net It is hypothesized to enhance skeletal muscle glucose metabolism and protect against muscle atrophy. researchgate.net Similarly, its potential to protect neurons from oxidative damage is being explored in models of other neurodegenerative diseases. researchgate.net

Metabolic Syndrome and Diabetes: A growing body of evidence suggests that arginine supplementation may be beneficial for obesity, insulin (B600854) resistance, and metabolic syndrome. nih.govnih.gov It may improve metabolic profiles by influencing nutrient metabolism and enhancing lean tissue deposition. nih.gov

Oncology: The role of arginine in cancer is complex and context-dependent. In arginine-auxotrophic tumors, which cannot synthesize their own arginine, depleting arginine is a promising anti-cancer strategy. nih.gov Conversely, for non-auxotrophic tumors, arginine supplementation may improve the efficacy of other treatments. researchgate.net Arginine decarboxylase, an enzyme that depletes arginine, is being investigated as a potential targeted therapeutic for colorectal cancer. nih.gov

Infectious Diseases: In diseases characterized by endothelial dysfunction, such as severe malaria, adjunctive therapy with L-arginine hydrochloride is being tested. The goal is to increase the bioavailability of nitric oxide, which is often depleted in these conditions, thereby improving microvascular function. plos.orgplos.org

The following table outlines some of the emerging therapeutic applications being investigated.

Table 2: Emerging Therapeutic Applications of Arginine Hydrochloride

Disease State Proposed Mechanism of Action Key Research Findings Supporting References
Amyotrophic Lateral Sclerosis (ALS) Nutritional support; enhancement of skeletal muscle metabolism and protein synthesis. A 90-day oral intervention study in ALS patients showed good tolerability, with potential for weight maintenance. researchgate.net researchgate.net
Colorectal Cancer Exploitation of arginine auxotrophy in tumor cells. Arginine-depleting enzymes like arginine decarboxylase induce apoptosis in colorectal cancer cells. nih.gov nih.gov
Severe Malaria Restoration of nitric oxide bioavailability to improve endothelial function. Intravenous L-arginine hydrochloride was found to be safe in patients with moderately severe malaria. plos.org plos.orgplos.org
Metabolic Syndrome Regulation of nutrient metabolism, improvement of insulin sensitivity. Arginine supplementation has shown beneficial effects in individuals with obesity and insulin resistance. nih.gov nih.govnih.gov

| Sickle Cell Disease | Improvement of nitric oxide-dependent vasodilation. | Beneficial effects have been observed in patients with sickle cell disease suffering from pulmonary hypertension. nih.gov | nih.gov |

Further research is needed to establish optimal therapeutic strategies and confirm efficacy in large-scale clinical trials for these conditions. mdpi.com

Application in Novel Biotechnological Processes and Diagnostics

Arginine hydrochloride's ability to stabilize biological molecules is being harnessed for novel applications in biotechnology and diagnostics, addressing long-standing challenges in reagent preservation and manufacturing. biorxiv.org

A significant area of emerging research is its use as a stabilizing excipient:

Cold-Chain-Free Reagent Storage: A critical challenge in molecular diagnostics, especially in resource-limited settings, is the need for a continuous cold chain to preserve enzymes like DNA polymerases. Recent studies have demonstrated that L-arginine hydrochloride can act as a robust stabilizer for polymerases such as Pfu and Taq. biorxiv.orgbiorxiv.org It maintains their enzymatic activity for months at ambient temperatures (25°C) and even at 37°C, conditions under which the enzymes would normally be inactivated. biorxiv.orgbiorxiv.org This positions arginine hydrochloride as a key component for developing scalable, cold-chain-independent molecular diagnostic kits. biorxiv.org

Biopharmaceutical Manufacturing: In the production of biologics like monoclonal antibodies and recombinant proteins, arginine hydrochloride is used as a multi-purpose excipient. pfanstiehl.com It is included in cell culture media to provide a nitrogen source for protein synthesis. pfanstiehl.comatamanchemicals.com Crucially, it serves as a powerful agent to facilitate protein refolding, helping to solubilize and correctly fold proteins expressed as insoluble inclusion bodies in bacterial systems. pfanstiehl.comatamanchemicals.com It also acts as a stabilizer in final formulations, preventing protein aggregation during storage and transport. pfanstiehl.commerckmillipore.com

These applications highlight a shift towards using arginine hydrochloride not just as a passive buffer component but as an active functional excipient that enhances the robustness and accessibility of biotechnological tools and processes.

Comprehensive Safety and Efficacy Profiling in Diverse Clinical Settings

While arginine is generally considered safe, future research will focus on comprehensive safety and efficacy profiling across a wider range of clinical scenarios, populations, and routes of administration. The U.S. Food and Drug Administration (FDA) has noted that the safety profile for intravenous arginine hydrochloride is well-characterized, but more data is needed for other formulations and uses. regulations.gov

Ongoing and future studies aim to:

Evaluate Long-Term Oral Supplementation: While short-term studies have established a good safety profile for oral arginine, more extensive, blinded clinical trials are needed to fully evaluate the long-term safety, efficacy, and potential drug interactions. nih.govregulations.gov

Assess Safety in Critically Ill Patients: The use of intravenous L-arginine hydrochloride in acute and critical care settings, such as for patients with severe malaria or septic shock, requires careful study. plos.orgacs.org Research in patients with moderately severe falciparum malaria showed that infusions were generally safe but could cause transient, dose-dependent changes in electrolytes (potassium, chloride) and acid-base status. plos.org A pilot study in severe malaria patients confirmed its safety at a 12g dose but highlighted the need for careful monitoring. plos.org

Profile Use in Specific Patient Populations: The safety and efficacy of arginine need to be established in diverse populations who might benefit from supplementation, such as those with ALS, cystic fibrosis, or diabetes. researchgate.netnih.gov For instance, a 90-day study of high-dose oral L-arginine hydrochloride in ALS patients found it was well-tolerated, with no serious treatment-emergent adverse events attributed to the drug, supporting its further investigation in this vulnerable population. researchgate.net

This comprehensive profiling is essential for translating the promising preclinical and pilot-study findings into established clinical guidelines and expanding the therapeutic applications of Arginine Hydrochloride.

Q & A

Basic Research Questions

Q. What biochemical mechanisms underlie arginine hydrochloride's role in nitric oxide (NO) production, and how can these be experimentally validated?

  • Answer: Arginine hydrochloride serves as a precursor for nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to NO. To validate this, researchers can measure NO metabolites (e.g., nitrite/nitrate) via chemiluminescence or Griess assay in cell cultures or animal models. Dose-response studies should use standardized arginine hydrochloride solutions (pH-adjusted for stability) . Cardiovascular models may incorporate echocardiography to assess vasodilation effects .

Q. How should arginine hydrochloride solutions be prepared and standardized for in vitro studies to ensure reproducibility?

  • Answer: Prepare stock solutions at 2 M in phosphate buffer (pH 7.0) to minimize pH drift. Use high-purity arginine hydrochloride (≥98%, verified via HPLC or mass spectrometry) and reference NIST-certified data for calibration . For stability, store solutions at 4°C and avoid repeated freeze-thaw cycles. Document buffer composition and storage conditions to ensure replicability .

Q. What analytical techniques are recommended to assess arginine hydrochloride purity and stability in experimental formulations?

  • Answer: Use HPLC with UV detection (205 nm) or tandem mass spectrometry for purity analysis. Stability studies should employ accelerated degradation tests (e.g., 40°C/75% RH) and monitor byproducts via spectroscopic methods (e.g., circular dichroism for structural integrity) .

Advanced Research Questions

Q. What methodological strategies mitigate variability in dosing outcomes when using arginine hydrochloride for metabolic alkalosis in pediatric populations?

  • Answer: Retrospective cohort studies should stratify patients by age, renal function, and baseline chloride levels. Use pharmacokinetic modeling to individualize doses, and validate efficacy via serial serum chloride/bicarbonate measurements. Statistical tools like mixed-effects models can account for inter-subject variability .

Q. How can conflicting data on arginine hydrochloride's immunomodulatory effects in burn models be resolved?

  • Answer: Discrepancies may arise from dosage (e.g., excessive amounts causing acid-base imbalance) or model specificity (e.g., murine vs. rabbit). Conduct dose-ranging studies with strict monitoring of blood pH and immune markers (e.g., IL-6, TNF-α). Compare outcomes against arginine acetate, which has a safer acid-base profile .

Q. What experimental designs optimize the assessment of arginine hydrochloride's dose-dependent effects on DNA stability without inducing cytotoxicity?

  • Answer: Use calf thymus DNA (0.025–0.25 mg/mL) in phosphate buffer and titrate arginine hydrochloride concentrations (0.1–2 M). Monitor DNA conformation via circular dichroism (CD) at 275 nm. Pair with cytotoxicity assays (e.g., MTT) in parallel cell cultures to establish non-toxic thresholds .

Q. How do researchers reconcile differences in clinical outcomes when comparing arginine hydrochloride with other arginine salts (e.g., acetate) in critical care?

  • Answer: Perform randomized controlled trials (RCTs) with matched molar doses and standardized endpoints (e.g., mortality, immune cell counts). Include acid-base balance as a secondary outcome and use multivariate regression to adjust for confounders (e.g., renal function). Reference pharmacokinetic data to justify salt selection .

Methodological Considerations for Data Analysis

Q. What statistical approaches are most robust for analyzing contradictory results in arginine hydrochloride studies?

  • Answer: Apply meta-analysis frameworks to pool data from heterogeneous studies, using random-effects models to account for variability. Sensitivity analyses can identify outliers or confounders (e.g., route of administration). For preclinical data, follow NIH guidelines for rigor (e.g., blinding, sample-size calculations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.